N-Me-L-Ala-maytansinol
描述
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属性
IUPAC Name |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-(methylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHBJISROJTYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44ClN3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of N-Me-L-Ala-maytansinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Me-L-Ala-maytansinol is a potent cytotoxic maytansinoid payload utilized in the development of antibody-drug conjugates (ADCs). As a derivative of maytansine, its primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental methodologies used to characterize the activity of this compound and related maytansinoids. Detailed experimental protocols and visual representations of the core signaling pathways are included to support further research and development in this area.
Core Mechanism of Action: Microtubule Disruption
The fundamental mechanism of action of this compound, like other maytansinoids, is the potent inhibition of microtubule function.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[1]
1.1. Molecular Target: Tubulin
This compound targets β-tubulin, binding to the vinca (B1221190) domain, a site distinct from other microtubule-targeting agents like taxanes.[1] This binding prevents the proper polymerization of tubulin into microtubules.[1]
1.2. Suppression of Microtubule Dynamic Instability
At sub-nanomolar concentrations, maytansinoids, including derivatives like DM1 which is structurally similar to this compound, potently suppress the dynamic instability of microtubules.[2] This is characterized by a reduction in both the growth and shortening phases of microtubule extension and retraction.[3][4] This suppression of microtubule dynamics disrupts the delicate balance required for the proper functioning of the mitotic spindle, leading to a halt in cell division.
Cellular Consequences of Microtubule Disruption
The interference with microtubule dynamics by this compound triggers a cascade of cellular events culminating in cell death.
2.1. Mitotic Arrest
The disruption of the mitotic spindle function activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase, specifically in prometaphase/metaphase.[1] This sustained mitotic arrest is a key trigger for the subsequent induction of apoptosis.
2.2. Induction of Apoptosis
Prolonged mitotic arrest initiates the intrinsic apoptotic pathway. This process is mediated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[5][6][7] The disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins leads to the release of cytochrome c from the mitochondria into the cytosol.[5][8] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase.[8] Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the apoptotic program by cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8] The role of the tumor suppressor protein p53 in maytansinoid-induced apoptosis can be cell-type dependent, with some studies suggesting its involvement in activating the apoptotic pathway.[9][10]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound and related maytansinoids.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) |
| MMT/EGFRvIII | 24[3] |
| U251/EGFRvIII | 3[3] |
| C4-2 | 6[3] |
Table 2: Tubulin Binding Affinity of Related Maytansinoids
| Compound | Dissociation Constant (K D ) (µM) | Method |
| Maytansine | 0.86 ± 0.23 | Fluorescence Quenching[4] |
| S-methyl-DM1 | 0.93 ± 0.22 | Fluorescence Quenching[4] |
| S-methyl-DM1 (high affinity sites on microtubules) | 0.1 ± 0.05 | Scatchard Analysis[4][11] |
Table 3: Effects of Related Maytansinoids on Microtubule Dynamic Instability in MCF7 Cells
| Parameter | Maytansine (310 pM) | S-methyl DM1 (340 pM) |
| Growth Rate (% suppression) | 37[12] | 28[12] |
| Shortening Rate (% suppression) | 45[12] | 22[12] |
| Catastrophe Frequency (% suppression) | 61[12] | 36[12] |
| Rescue Frequency (% enhancement) | 19[12] | 68[12] |
| Dynamicity (% suppression) | 65[12] | 58[12] |
Signaling Pathways and Experimental Workflows
4.1. Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling cascade from microtubule disruption to apoptosis.
4.2. Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Step-by-step workflow for determining cytotoxicity.
Detailed Experimental Protocols
5.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing the cytotoxicity of ADCs.[13][14][15]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C with 5% CO₂ overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 50 µL of the diluted compound to the respective wells. Add 50 µL of fresh medium to control wells.
-
Incubate the plate at 37°C for 48-144 hours.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate at 37°C for 1-4 hours.
-
Add 100 µL of a 10% SDS in 0.01 M HCl solution to each well to solubilize the formazan (B1609692) crystals.
-
Incubate the plate in the dark at 37°C overnight.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
-
5.2. Tubulin Purification from Porcine Brain
This protocol is a generalized procedure based on established methods for purifying tubulin.[16][17][18]
-
Homogenization and Clarification:
-
Homogenize porcine brains in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) on ice.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C to obtain a clear supernatant (crude extract).
-
-
Polymerization-Depolymerization Cycles:
-
Induce microtubule polymerization from the crude extract by adding GTP and incubating at 37°C.
-
Pellet the microtubules by centrifugation at 37°C.
-
Resuspend the microtubule pellet in cold buffer and incubate on ice to induce depolymerization.
-
Clarify the solution by centrifugation at 4°C to remove any aggregates, collecting the supernatant containing purified tubulin.
-
Repeat the polymerization-depolymerization cycle for higher purity.
-
-
Storage:
-
Determine the protein concentration of the purified tubulin.
-
Snap-freeze aliquots in liquid nitrogen and store at -80°C.
-
5.3. In Vitro Tubulin Polymerization Assay
This protocol is based on turbidity measurements to assess the effect of compounds on tubulin polymerization.[4]
-
Reaction Setup:
-
In a 96-well plate, add purified tubulin (e.g., 3 mg/mL) to a polymerization buffer (e.g., PEM buffer with 1 mM GTP).
-
Add various concentrations of this compound or a vehicle control.
-
-
Polymerization and Measurement:
-
Incubate the plate at 37°C in a temperature-controlled spectrophotometer.
-
Monitor the change in turbidity by measuring the absorbance at 340 nm every 30 seconds for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Compare the curves of treated samples to the control to determine the inhibitory effect on tubulin polymerization.
-
5.4. Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol describes a standard method for analyzing cell cycle distribution using flow cytometry.[1][2][3][19]
-
Cell Preparation and Fixation:
-
Treat cells with this compound for the desired time.
-
Harvest cells, wash with PBS, and resuspend the cell pellet.
-
Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the emission in the appropriate channel (e.g., >600 nm).
-
Use a linear scale for the DNA content histogram.
-
Gate out doublets using pulse width versus pulse area.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
5.5. Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol provides a method to differentiate between viable, apoptotic, and necrotic cells.[20][21][22]
-
Cell Preparation:
-
Treat cells with this compound.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Differentiate cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Resistance Mechanisms
Resistance to maytansinoid-based therapies can emerge through various mechanisms, including:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump maytansinoids out of the cell, reducing their intracellular concentration and efficacy.
-
Altered Target Expression: In the context of ADCs, downregulation or mutation of the target antigen on the cancer cell surface can prevent the ADC from binding and being internalized, thus conferring resistance.
-
Dysfunctional Intracellular Metabolism: Alterations in the lysosomal degradation pathway can impair the release of the active maytansinoid payload from the ADC within the cell.
Conclusion
This compound is a highly potent antimitotic agent that exerts its cytotoxic effects by targeting tubulin and suppressing microtubule dynamics. This leads to a cascade of events including mitotic arrest and the induction of apoptosis through the intrinsic pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working with this class of compounds. A thorough understanding of its mechanism of action is crucial for the rational design of novel ADCs and for the development of strategies to overcome potential resistance mechanisms.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 family members and apoptosis, taken to heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles [jove.com]
- 17. bsw3.naist.jp [bsw3.naist.jp]
- 18. Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles | Springer Nature Experiments [experiments.springernature.com]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 22. benchchem.com [benchchem.com]
Synthesis of N-Me-L-Ala-Maytansinol: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthetic pathway for a potent ADC payload, including detailed experimental protocols, quantitative data analysis, and workflow visualizations.
This technical guide provides a comprehensive overview of the synthesis of N-Me-L-Ala-maytansinol, a crucial cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and drug development professionals, this document details the core synthetic steps, purification methodologies, and characterization techniques.
Introduction
Maytansinoids are highly potent microtubule-targeting agents that have garnered significant interest as payloads for ADCs.[1] Their mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of cancer cells.[2] this compound is a key derivative of maytansine, serving as both a potent cytotoxic agent itself and a versatile intermediate for the attachment of various linkers for antibody conjugation.[2][3][4] The synthesis of this complex molecule requires a multi-step process, beginning with the isolation or synthesis of the maytansinol (B1676226) core, followed by a key esterification step.
Overall Synthesis Pathway
The synthesis of this compound can be broadly divided into two main stages:
-
Preparation of Maytansinol: The maytansinol core is typically obtained through the reductive cleavage of ansamitocin P-3, a natural product isolated from microbial fermentation.[5][6]
-
Esterification with N-methyl-L-alanine: The C-3 hydroxyl group of maytansinol is esterified with a protected N-methyl-L-alanine derivative to yield the final this compound product.[7]
This guide will focus primarily on the critical esterification step, as the preparation of maytansinol from ansamitocin P-3 is a well-established process.
Experimental Protocols
Materials and Reagents
-
Maytansinol
-
N-methyl-L-alanine derivative (with a suitable protecting group for the amine and an activated carboxyl group)
-
Zinc chloride (ZnCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Other necessary solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
-
Reagents for characterization (e.g., deuterated solvents for NMR, HPLC grade solvents)
Step-by-Step Synthesis Protocol: Esterification of Maytansinol
This protocol outlines the DCC/ZnCl₂ mediated esterification of maytansinol.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-methyl-L-alanine derivative (1.5 equivalents) in anhydrous dichloromethane.
-
Activation: To the stirred solution, add a solution of dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in anhydrous dichloromethane. Allow the activation to proceed for 15-20 minutes at room temperature.
-
Addition of Maytansinol and Catalyst: In a separate flask, dissolve maytansinol (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the reaction mixture. Subsequently, add a catalytic amount of zinc chloride (ZnCl₂) (0.2 equivalents) dissolved in anhydrous diethyl ether.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the maytansinol starting material is consumed. Reaction times can vary but are typically in the range of 2-4 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with dichloromethane.
-
Extraction: Combine the filtrate and washes and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired this compound.
Quantitative Data
The following table summarizes typical quantitative data for the esterification reaction. Actual yields may vary depending on the specific N-methyl-L-alanine derivative used and the optimization of reaction conditions.
| Step | Reactants | Key Reagents | Typical Yield (%) | Purity (%) (by HPLC) |
| Esterification | Maytansinol, N-methyl-L-alanine derivative | DCC, ZnCl₂ | 60-80 | >95 |
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of this compound and for its purification.[6][8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique. The expected [M+H]⁺ ion for this compound (C₃₂H₄₄ClN₃O₉) is approximately 650.28 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Key diagnostic signals in the ¹H NMR spectrum include the protons of the maytansinoid core and the N-methyl and alanine (B10760859) protons.
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway of this compound.
Experimental Workflow
Caption: Detailed experimental workflow for synthesis and analysis.
Maytansinoid-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of maytansinoid-induced apoptosis.
Conclusion
The synthesis of this compound is a critical process in the development of next-generation antibody-drug conjugates. This guide provides a foundational understanding of the synthetic pathway, with a focus on practical experimental procedures and analytical techniques. The provided workflows and diagrams offer a clear visual representation of the key steps and the underlying biological mechanism. For drug development professionals, a thorough understanding of this synthesis is paramount for the successful production of potent and effective ADC therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. US20060167245A1 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Me-L-Ala-maytansinol for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol is a potent cytotoxic agent belonging to the maytansinoid family of microtubule inhibitors.[1][2] As a derivative of maytansine, a natural product isolated from the Ethiopian shrub Maytenus ovatus, it exhibits exceptionally high anti-mitotic potency.[2] This compound serves as a crucial payload component in the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the cell-killing power of cytotoxic drugs.[3][4] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and key experimental data and protocols relevant to its application in cancer research and drug development.
Physicochemical Properties
This compound is a hydrophobic and cell-permeable molecule, properties that are critical for its function as an ADC payload.[3][5] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₄₄ClN₃O₉ | [6] |
| Molecular Weight | 650.17 g/mol | [5][6] |
| CAS Number | 77668-69-0 | [5][6] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3] |
| Storage | Powder: -20°C for 3 years; In solvent (-80°C): 6 months | [3] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with the isolation of a precursor maytansinoid, typically ansamitocin P-3, from the fermentation of the bacterium Actinosynnema pretiosum.
Experimental Protocol: Synthesis of this compound
Step 1: Production and Isolation of Maytansinol (B1676226)
-
Fermentation: Ansamitocin P-3 is produced through fermentation of Actinosynnema pretiosum. The fermentation process is carried out in a suitable culture medium under optimized conditions to maximize the yield of the maytansinoid.
-
Extraction and Purification: Ansamitocin P-3 is extracted from the fermentation broth using organic solvents and purified using chromatographic techniques.
-
Reduction to Maytansinol: The purified ansamitocin P-3 is then chemically reduced to maytansinol. A common method involves the use of lithium aluminum hydride (LiAlH₄) or a milder reducing agent like lithium trimethoxyaluminum (B11948062) hydride (LiAl(OMe)₃H) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.
Step 2: Coupling of N-methyl-L-alanine to Maytansinol
-
Protection of N-methyl-L-alanine: The amino group of N-methyl-L-alanine is typically protected with a suitable protecting group, such as a fluorenylmethyloxycarbonyl (Fmoc) group, to prevent unwanted side reactions.
-
Activation of the Carboxylic Acid: The carboxylic acid group of the protected N-methyl-L-alanine is activated to facilitate the esterification reaction with the C3 hydroxyl group of maytansinol. Potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Coupling Reaction: The activated N-methyl-L-alanine is then reacted with maytansinol in an anhydrous solvent. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Deprotection: Following the successful coupling, the protecting group on the N-methyl-L-alanine moiety is removed under appropriate conditions to yield this compound.
Step 3: Purification and Characterization
-
Purification: The final product is purified using chromatographic methods, such as column chromatography on silica (B1680970) gel or preparative HPLC, to achieve high purity.
-
Characterization: The structure and purity of this compound are confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
-
Below is a graphical representation of the general synthesis workflow.
Mechanism of Action
The primary mechanism of action of this compound, like other maytansinoids, is the inhibition of microtubule polymerization.[2][7] This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis (programmed cell death).[7][8]
Signaling Pathway of Maytansinoid-Induced Apoptosis
The process begins with the binding of the maytansinoid to tubulin, the protein subunit of microtubules.[2] This binding prevents the proper formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[4] The cell cycle is arrested at the G2/M phase, triggering a cascade of signaling events that culminate in apoptosis.[9] Key events in this pathway include the activation of caspase cascades and the involvement of pro- and anti-apoptotic proteins.[10][11]
The diagram below illustrates the key steps in the maytansinoid-induced apoptotic signaling pathway.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| MMT/EGFRvIII | Glioblastoma | 24 | [] |
| U251/EGFRvIII | Glioblastoma | 3 | [] |
| C4-2 | Prostate Cancer | 6 | [] |
| BT474 | Breast Cancer | 0.42 (for maytansine) | [8] |
| BJAB | Burkitt's Lymphoma | 0.27 (for maytansine) | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the cells, and the cells are treated with the compound dilutions. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for a typical in vitro cytotoxicity assay.
In Vivo Efficacy in Preclinical Models
While data on the in vivo efficacy of free this compound is limited, maytansinoid-containing ADCs have demonstrated significant anti-tumor activity in various preclinical xenograft models.[13][14][15]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size. Tumor volume is monitored regularly using caliper measurements.
-
Treatment Administration: Once the tumors reach a predetermined size, the animals are randomized into treatment and control groups. The ADC or free drug is administered, typically intravenously, according to a specified dosing schedule. The control group receives a vehicle or a non-targeting ADC.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes are also monitored to assess toxicity.
-
Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound is a highly potent maytansinoid that plays a critical role as a cytotoxic payload in the development of antibody-drug conjugates. Its well-defined mechanism of action, involving the disruption of microtubule dynamics and induction of apoptosis, makes it an effective agent for cancer therapy. This technical guide provides a foundational understanding of its synthesis, biological activity, and the experimental methodologies used for its evaluation. Further research and development focusing on novel linker technologies and ADC constructs incorporating this compound hold significant promise for advancing the field of targeted cancer treatment.
References
- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Me-L-Ala-maytansinol|CAS 77668-69-0|DC Chemicals [dcchemicals.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medkoo.com [medkoo.com]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journal.waocp.org [journal.waocp.org]
- 13. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids [mdpi.com]
- 14. In vitro and in vivo activity of the maytansinoid immunoconjugate huN901-N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine against CD56+ multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
An In-depth Technical Guide to the Chemical Properties of N-Me-L-Ala-maytansinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Me-L-Ala-maytansinol is a potent cytotoxic agent and a critical component in the development of Antibody-Drug Conjugates (ADCs). As a derivative of maytansine, it belongs to the maytansinoid class of compounds that exert their anti-cancer effects by inhibiting microtubule assembly. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and mechanism of action of this compound. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Properties
This compound is a hydrophobic, cell-permeable payload used in the preparation of ADCs.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 77668-69-0 | [2] |
| Molecular Formula | C₃₂H₄₄ClN₃O₉ | [2] |
| Molecular Weight | 650.17 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [3] |
| Boiling Point (Predicted) | 849.5 ± 65.0 °C | |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ |
Mechanism of Action
The primary mechanism of action of this compound, like other maytansinoids, is the inhibition of microtubule polymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.
Intracellular Trafficking and Payload Release
When conjugated to a monoclonal antibody to form an ADC, this compound is delivered specifically to cancer cells expressing the target antigen. The ADC then undergoes the following steps:
-
Binding: The antibody component of the ADC binds to its specific antigen on the surface of the cancer cell.
-
Internalization: The ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.
-
Lysosomal Degradation: The ADC is trafficked to the lysosome, where the antibody is degraded by proteases.
-
Payload Release: The linker connecting the maytansinoid to the antibody is cleaved, releasing the active this compound into the cytoplasm.
Apoptotic Signaling Pathway
Once released, this compound binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and ultimately triggering the intrinsic apoptotic pathway.
Key events in maytansinoid-induced apoptosis include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Disruption of microtubule function leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), causing MOMP.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.
References
- 1. Use of Payload Core Compounds to Accelerate ADC Clinical Development Timelines [bioprocessonline.com]
- 2. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
N-Me-L-Ala-Maytansinol: A Technical Guide to its Tubulin Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol, the chemical entity more commonly known as maytansine (B1676224), is a potent antimitotic agent that has garnered significant interest in the field of oncology. As a key component of the antibody-drug conjugate (ADC) ado-trastuzumab emtansine, its profound cytotoxicity is harnessed for targeted cancer therapy. The therapeutic efficacy of maytansine and its derivatives, the maytansinoids, is intrinsically linked to their high-affinity binding to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts microtubule dynamics, a process critical for cell division, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells. This technical guide provides an in-depth analysis of the tubulin binding affinity of this compound, detailing the quantitative metrics of this interaction, the experimental protocols for their determination, and the downstream cellular signaling events.
Quantitative Analysis of Tubulin Binding Affinity
The interaction between this compound (maytansine) and tubulin has been characterized by various biophysical and biochemical assays. The key quantitative parameters are the dissociation constant (Kd), which reflects the binding affinity to soluble tubulin dimers, and the half-maximal inhibitory concentration (IC50) for tubulin polymerization.
| Parameter | Value | Compound | Assay Type | Reference |
| Dissociation Constant (Kd) | 0.86 ± 0.23 µmol/L | Maytansine | Intrinsic Tryptophan Fluorescence | [1][2] |
| ~ 1 µmol/L | Maytansine | Not Specified | [1][3] | |
| 14 nM | Maytansine | Competition against Fc-maytansine | [4][5] | |
| IC50 (Tubulin Polymerization) | 1 ± 0.02 µmol/L | Maytansine | Sedimentation Assay | [1] |
Note: The variability in reported Kd values may be attributed to differences in experimental conditions and assay formats.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound binds to a specific site on β-tubulin, distinct from the colchicine (B1669291) and vinca (B1221190) alkaloid binding sites.[6] This binding event has a profound impact on the dynamic instability of microtubules, which is the stochastic switching between periods of polymerization (growth) and depolymerization (shrinkage). By binding to tubulin, maytansine suppresses microtubule dynamics, leading to a stabilization of the mitotic spindle. This prevents the proper segregation of chromosomes during mitosis, causing the cell to arrest in the G2/M phase of the cell cycle.[7] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
Determination of Tubulin Binding Affinity by Intrinsic Tryptophan Fluorescence
This method relies on the quenching of the intrinsic fluorescence of tryptophan residues in tubulin upon ligand binding.
Workflow for Intrinsic Tryptophan Fluorescence Assay
Caption: Workflow for determining tubulin binding affinity using intrinsic tryptophan fluorescence.
Detailed Protocol:
-
Reagents and Buffers:
-
Purified tubulin protein
-
This compound (Maytansine)
-
PEM Buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
-
Procedure: a. Prepare a 3 µmol/L solution of tubulin in PEM buffer. b. Prepare a series of dilutions of this compound in PEM buffer (e.g., final concentrations ranging from 0.5 to 20 µmol/L). c. In a quartz cuvette, mix the tubulin solution with each concentration of maytansinol. d. Incubate the mixtures at 30°C for 45 minutes to reach equilibrium.[1][2] e. Measure the intrinsic tryptophan fluorescence using a spectrofluorometer with an excitation wavelength of 295 nm and an emission wavelength of 335 nm.[1] f. Correct the observed fluorescence for inner filter effects. g. Calculate the fractional receptor occupancy and plot the inverse of the fractional occupancy against the inverse of the free maytansinol concentration. The dissociation constant (Kd) can be determined from the slope of the resulting linear plot.[1][2]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the GTP-induced polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity (light scattering).
Workflow for Tubulin Polymerization Assay
Caption: Workflow for the tubulin polymerization inhibition assay.
Detailed Protocol:
-
Reagents and Buffers:
-
Purified tubulin protein
-
This compound (Maytansine)
-
PEM Buffer
-
GTP solution (e.g., 1 mM final concentration)
-
Glycerol (optional, for stabilization)
-
-
Procedure: a. On ice, prepare a solution of tubulin (e.g., 3 mg/mL) in PEM buffer containing 1 mM GTP. b. In a 96-well plate, add serial dilutions of this compound. Include a vehicle control (e.g., DMSO). c. To initiate polymerization, add the cold tubulin solution to the wells. d. Immediately place the plate in a microplate reader pre-warmed to 37°C. e. Monitor the increase in absorbance at 340 nm every 60 seconds for 60 minutes. f. Plot the maximum absorbance values against the logarithm of the maytansinol concentration to generate a dose-response curve and determine the IC50 value.
Downstream Signaling Consequences of Tubulin Binding
The binding of this compound to tubulin and the subsequent disruption of microtubule dynamics initiate a cascade of cellular events culminating in apoptosis.
Signaling Pathway Induced by Maytansinol-Tubulin Binding
Caption: Signaling cascade initiated by this compound binding to tubulin.
The primary consequence of microtubule disruption is the activation of the spindle assembly checkpoint, leading to a prolonged arrest in mitosis. This mitotic arrest can, in turn, lead to the activation of the tumor suppressor protein p53, a key regulator of apoptosis.[8] Furthermore, prolonged cell cycle arrest can result in the accumulation of cytosolic DNA, which is recognized by the DNA sensor DDX41, leading to the activation of the STING (stimulator of interferon genes) pathway.[9] Activation of the STING pathway can promote apoptosis and also induce the secretion of senescence-associated secretory phenotype (SASP) factors, which are pro-inflammatory cytokines and chemokines.[9]
Conclusion
This compound is a highly potent tubulin-binding agent with a well-defined mechanism of action. Its high affinity for tubulin and its ability to effectively inhibit microtubule polymerization are central to its cytotoxic activity. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these properties, which is essential for the development and characterization of maytansinoid-based therapeutics. A thorough understanding of the downstream signaling events triggered by tubulin binding is crucial for optimizing the clinical application of these powerful anticancer agents and for the rational design of novel antibody-drug conjugates.
References
- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Cell cycle inhibitors activate the hypoxia-induced DDX41/STING pathway to mediate antitumor immune response in liver cancer [insight.jci.org]
A Comprehensive Technical Guide to the Discovery and Isolation of Maytansinoid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in oncology for their potential as payloads in antibody-drug conjugates (ADCs).[1][2][3] First discovered in the 1970s, these ansa macrolides demonstrated powerful antitumor activity, but their clinical development was initially hampered by systemic toxicity.[1][4] The advent of targeted delivery systems, particularly ADCs, has revitalized interest in maytansinoids, leading to the development of successful therapeutics. This guide provides a detailed overview of the discovery, mechanism of action, and, critically, the intricate processes of isolation and purification of maytansinoid derivatives from both natural sources and microbial fermentation. We present structured data, in-depth experimental protocols, and visual workflows to serve as a valuable resource for researchers in the field.
Introduction: Discovery and Evolution of Maytansinoids
The journey of maytansinoids began with the isolation of maytansine (B1676224) in 1972 from the Ethiopian shrub Maytenus serrata (formerly M. ovatus).[1][5][6][7][8] These compounds are characterized by a 19-membered ansa macrolide structure linked to a chlorinated benzene (B151609) ring.[1][6] While initially isolated from plants of the Maytenus genus, maytansinoids were later discovered to be produced by the actinomycete Actinosynnema pretiosum, suggesting a microbial origin for these complex natural products.[5][9][10][11][12]
Early clinical trials with maytansine showed promise but were ultimately halted due to dose-limiting toxicities.[1][4][12] The true potential of maytansinoids was unlocked with the development of ADCs, which combine the high potency of the maytansinoid payload with the target specificity of a monoclonal antibody. This approach minimizes systemic exposure and maximizes the therapeutic window, leading to the successful development of drugs like Kadcyla® (trastuzumab emtansine).[1][2] Key semi-synthetic derivatives, such as DM1 (mertansine) and DM4 (ravtansine), have been engineered with linkers for conjugation to antibodies and have become central to the advancement of ADC technology.[1][3][13][14]
Mechanism of Action: Targeting the Microtubule Network
Maytansinoids exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure.[1][4] They bind to tubulin, the protein subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site.[1][2] This binding inhibits the polymerization of tubulin into microtubules and can induce the depolymerization of existing microtubules.[1][4] The resulting disruption of the microtubule network leads to mitotic arrest and, ultimately, apoptosis (programmed cell death).[1][4][9] The high cytotoxicity of maytansinoids, with activity at sub-nanomolar concentrations, makes them ideal payloads for ADCs.[3][14][15]
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Maytansinoid Antitumor Agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Maytansine, a novel antileukemic ansa macrolide from Maytenus ovatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maytansine | C34H46ClN3O10 | CID 5281828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in the maytansinoid antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Developments in the Maytansinoid Antitumor Agents [jstage.jst.go.jp]
- 12. Biosynthesis of Maytansinoids [faculty.washington.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. adcreview.com [adcreview.com]
- 15. medchemexpress.com [medchemexpress.com]
N-Me-L-Ala-maytansinol: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Me-L-Ala-maytansinol, a potent maytansinoid derivative, is a critical component in the development of next-generation antibody-drug conjugates (ADCs). Its high cytotoxicity, stemming from its ability to disrupt microtubule dynamics, makes it an effective payload for targeted cancer therapy. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro cytotoxicity against various cancer cell lines, and the preclinical in vivo efficacy of ADCs utilizing this payload. Detailed experimental methodologies and visualizations of key cellular pathways and experimental workflows are presented to facilitate further research and development in this promising area of oncology.
Introduction
Maytansinoids are a class of potent antimitotic agents that inhibit tubulin polymerization.[1] this compound is a synthetic derivative of maytansine, designed for enhanced properties as a cytotoxic payload in ADCs.[2] ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent, like this compound, directly to cancer cells, thereby minimizing systemic toxicity.[3] This targeted delivery is crucial, as the high potency of maytansinoids can lead to significant side effects if administered systemically.[4] This guide delves into the core biological activities of this compound, providing quantitative data and detailed experimental protocols for its evaluation.
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
The primary mechanism of action of this compound, like other maytansinoids, is the inhibition of microtubule polymerization. Microtubules are essential cytoskeletal polymers involved in critical cellular functions, including the formation of the mitotic spindle during cell division.[4]
By binding to tubulin, this compound prevents the formation of microtubules, leading to a cascade of events culminating in cell death. This process is initiated by the arrest of the cell cycle in the G2/M phase, which then triggers the intrinsic apoptotic pathway.[1]
dot
Caption: Mechanism of action of this compound.
Signaling Pathway of Apoptosis Induction
The G2/M phase arrest induced by microtubule disruption activates a complex signaling cascade that leads to apoptosis. This primarily involves the intrinsic (mitochondrial) pathway of apoptosis. Key protein families involved include the Bcl-2 family, which regulates mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis.[5][6]
dot
Caption: Apoptosis signaling pathway induced by this compound.
Quantitative Biological Activity
The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) against various cancer cell lines.
In Vitro Cytotoxicity
The following table summarizes the IC50 values of this compound and related maytansinoids in different human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| SK-MEL-5 | Malignant Melanoma | Compound 10 (related maytansinoid) | 2020 | [2] |
| A375 | Malignant Melanoma | Compound 10 (related maytansinoid) | 1850 | [2] |
| UACC-62 | Malignant Melanoma | Compound 1 (related maytansinoid) | 1850 | [2] |
| M14 | Malignant Melanoma | Compound 1 (related maytansinoid) | 1760 | [2] |
| MALME-3M | Malignant Melanoma | Compound 2 (related maytansinoid) | 1510 | [2] |
| MDA-MB-435 | Malignant Melanoma | Compound 2 (related maytansinoid) | 1850 | [2] |
| SK-MEL-28 | Malignant Melanoma | Compound 2 (related maytansinoid) | 1630 | [2] |
| UACC-257 | Malignant Melanoma | Compound 2 (related maytansinoid) | 1990 | [2] |
| A549 | Lung Carcinoma | Maytansinoid derivatives | Varies | [7] |
| A2780 | Ovarian Carcinoma | Maytansinoid derivatives | Varies | [7] |
| A2780AD | Doxorubicin-resistant Ovarian Carcinoma | Maytansinoid derivatives | Varies | [7] |
In Vivo Efficacy of this compound ADCs
Preclinical studies in xenograft models are crucial for evaluating the anti-tumor activity of ADCs. While specific data for ADCs utilizing this compound is limited in public literature, studies on similar maytansinoid-based ADCs demonstrate significant tumor growth inhibition. For example, the ADC IMGC936, which uses a next-generation maytansinoid payload, has shown potent anti-tumor activity in various cell line-derived and patient-derived xenograft models.[1][3]
A typical in vivo efficacy study involves the following workflow:
dot
Caption: General workflow for an in vivo efficacy study of an ADC.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (or ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin.[4][8]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
This compound
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold GTB.
-
Prepare a polymerization mix on ice containing tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
Pipette 10 µL of various concentrations of this compound (or controls) into the wells of a pre-warmed 96-well plate.[4]
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[4]
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 350 nm every minute for 60 minutes.[4]
-
Plot the absorbance against time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization for each concentration from the steepest slope of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 24, 48 hours).
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics and subsequent induction of apoptosis. Its sub-nanomolar to nanomolar in vitro cytotoxicity against a range of cancer cell lines underscores its potential as an effective payload for antibody-drug conjugates. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of ADCs incorporating this compound. Further research focusing on the in vivo efficacy of specific ADCs, elucidation of the finer details of its downstream signaling pathways, and understanding mechanisms of resistance will be crucial for translating the promise of this potent maytansinoid into effective cancer therapies.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Cell Permeability of N-Me-L-Ala-maytansinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol is a potent cytotoxic agent and a key component in the development of antibody-drug conjugates (ADCs). As a derivative of maytansine, it belongs to the maytansinoid family of microtubule-targeting agents. The efficacy of this compound, either as a standalone compound or as the payload of an ADC, is critically dependent on its ability to cross cell membranes and reach its intracellular target, tubulin. This technical guide provides a comprehensive overview of the cell permeability of this compound, summarizing available data, detailing relevant experimental protocols, and illustrating key concepts with diagrams.
This guide will delve into the known cytotoxic activity of this compound and the well-documented permeability characteristics of closely related maytansinoids, such as DM1 (mertansine) and DM4, to provide a comprehensive understanding of its likely permeability profile. Furthermore, we will explore the role of efflux pumps, particularly P-glycoprotein (P-gp/MDR1), in modulating its intracellular concentration.
Data Presentation: Cytotoxicity as an Indicator of Cell Entry
The cytotoxic activity of a compound that acts on an intracellular target is a strong indicator of its ability to permeate the cell membrane. The half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines demonstrate its potent intracellular activity.
| Cell Line | Cancer Type | IC50 (nM) |
| MMT/EGFRvIII | Glioblastoma | 24 |
| U251/EGFRvIII | Glioblastoma | 3 |
| C4-2 | Prostate Cancer | 6 |
Data compiled from publicly available information.
These low nanomolar IC50 values suggest that this compound efficiently crosses the cell membrane to reach its microtubule target and induce cell death.
Factors Influencing Maytansinoid Permeability
The cell permeability of maytansinoids is influenced by several factors, primarily their physicochemical properties and their interaction with cellular transport mechanisms.
-
Hydrophobicity: Maytansinoids are generally hydrophobic molecules, a key characteristic that facilitates their passive diffusion across the lipid bilayer of the cell membrane. This compound is consistently described as a hydrophobic compound[1][][3][4].
-
Efflux Pump Activity: The Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (P-gp), is a major efflux transporter that can actively pump a wide range of xenobiotics, including some maytansinoids, out of the cell. This can significantly reduce the intracellular concentration and thus the efficacy of the drug. The susceptibility of a maytansinoid to P-gp efflux is a critical parameter in its overall cell permeability and is often assessed using cell lines that overexpress MDR1, such as MDCK-MDR1 cells[5][6][7].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cell permeability. Below are protocols for key in vitro assays used to evaluate the cell permeability of compounds like this compound.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier[8][9][10][11].
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells in flasks until they reach 80-90% confluency.
-
Seed the cells onto Transwell® inserts at a suitable density.
-
Culture the cells on the inserts for 21 days to allow for differentiation and formation of a polarized monolayer. Change the medium in the apical and basolateral compartments every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. A TEER value above a pre-determined threshold (e.g., >200 Ω·cm²) indicates a confluent monolayer with intact tight junctions.
-
Alternatively, or in addition, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side over time. Low permeability of Lucifer yellow confirms monolayer integrity.
-
-
Permeability Assay (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test solution containing this compound to the apical compartment (donor) and fresh HBSS to the basolateral compartment (receiver).
-
Basolateral to Apical (B-A) Transport: Add the test solution to the basolateral compartment (donor) and fresh HBSS to the apical compartment (receiver).
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the receiver compartment and replace with fresh buffer. Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests that the compound is a substrate for an efflux transporter.
-
Caption: Workflow for the Caco-2 Permeability Assay.
MDCK-MDR1 Permeability Assay
The MDCK-MDR1 permeability assay is specifically designed to assess whether a compound is a substrate of the P-glycoprotein (MDR1) efflux pump[5][6][7]. This assay utilizes Madin-Darby canine kidney (MDCK) cells that have been transfected to overexpress human MDR1.
Objective: To determine if this compound is a substrate for the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 cells and wild-type MDCK cells (as a control)
-
Transwell® inserts
-
Cell culture medium
-
Transport buffer (e.g., HBSS)
-
This compound
-
Known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar)
-
LC-MS/MS system
Protocol:
-
Cell Culture:
-
Culture MDCK-MDR1 and wild-type MDCK cells and seed them onto Transwell® inserts. These cells typically form a confluent monolayer within 4-7 days.
-
-
Permeability Assay (Bidirectional with Inhibitor):
-
Perform a bidirectional permeability assay as described for the Caco-2 assay, but with both MDCK-MDR1 and wild-type MDCK cell monolayers.
-
In a parallel set of experiments, pre-incubate the cell monolayers with a known P-gp inhibitor before adding the this compound solution (also containing the inhibitor).
-
-
Sample Analysis and Data Analysis:
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the Papp values and efflux ratios for all conditions.
-
A significantly higher efflux ratio in MDCK-MDR1 cells compared to wild-type MDCK cells, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate of P-gp.
-
Caption: Workflow for the MDCK-MDR1 Permeability Assay.
Intracellular Concentration Measurement using LC-MS/MS
Directly measuring the intracellular concentration of a compound provides definitive evidence of its cell permeability.
Objective: To quantify the intracellular concentration of this compound in a given cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture plates (e.g., 6-well or 12-well)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., methanol/water mixture)
-
Cell scraper
-
LC-MS/MS system
Protocol:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with a known concentration of this compound for a specific duration.
-
-
Cell Harvesting and Lysis:
-
Remove the medium and quickly wash the cells multiple times with ice-cold PBS to remove any extracellular compound.
-
Add a precise volume of ice-cold lysis buffer to each well and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
-
Sample Preparation and Analysis:
-
Collect the supernatant (containing the intracellular content).
-
The sample may require further processing, such as protein precipitation or solid-phase extraction, to remove interfering substances[12][13][14].
-
Quantify the concentration of this compound in the lysate using a validated LC-MS/MS method.
-
-
Data Normalization:
-
Determine the total protein concentration or cell number in a parallel set of wells to normalize the intracellular drug concentration. The data can be expressed as amount of drug per milligram of protein or per million cells.
-
Caption: Workflow for Intracellular Concentration Measurement.
Signaling Pathways and Mechanisms of Action
The cell permeability of this compound is the initial step in its mechanism of action. Once inside the cell, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Efflux pumps like P-glycoprotein can counteract this by reducing the intracellular concentration of the drug.
Caption: Cellular Uptake, Mechanism of Action, and Efflux of this compound.
Conclusion
This compound is a hydrophobic and cell-permeable maytansinoid with potent cytotoxic activity. While direct quantitative permeability data is limited, its demonstrated efficacy in the low nanomolar range against various cancer cell lines strongly supports its ability to efficiently cross the cell membrane and engage its intracellular target. The experimental protocols provided in this guide offer a robust framework for the detailed characterization of its permeability profile and its interaction with efflux transporters like P-glycoprotein. A thorough understanding of these parameters is essential for the rational design and development of novel therapeutics, including ADCs, that utilize this powerful cytotoxic agent. Further studies to determine the apparent permeability coefficient and efflux ratio of this compound would provide valuable data for pharmacokinetic and pharmacodynamic modeling and aid in its clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 6. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis Induction by N-Me-L-Ala-maytansinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Me-L-Ala-maytansinol, a potent cytotoxic agent, is a derivative of the natural product maytansine (B1676224). As a member of the maytansinoid family, it functions as a highly effective payload in the design of Antibody-Drug Conjugates (ADCs). The therapeutic efficacy of this compound is primarily attributed to its ability to induce apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, presenting key signaling pathways, quantitative data on related maytansinoids, and detailed experimental protocols for the investigation of its apoptotic effects.
Introduction
Maytansinoids are ansa macrolide compounds that exhibit potent anti-mitotic activity. Their high cytotoxicity makes them unsuitable for systemic administration as standalone chemotherapeutic agents due to a narrow therapeutic window. However, when conjugated to monoclonal antibodies that target tumor-specific antigens, maytansinoids like this compound can be delivered with high precision to cancer cells, thereby minimizing off-target toxicity and enhancing their therapeutic index. The core mechanism of action of maytansinoids is the disruption of microtubule dynamics, which triggers a cascade of events culminating in programmed cell death, or apoptosis.
Mechanism of Action: Microtubule Disruption and Mitotic Arrest
The primary molecular target of this compound is tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.
This compound binds to tubulin at the vinca (B1221190) alkaloid binding site, preventing its polymerization into microtubules. This disruption of microtubule dynamics has profound consequences for the cell cycle, leading to:
-
Inhibition of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents proper chromosome segregation.
-
G2/M Phase Cell Cycle Arrest: The cell's checkpoint control mechanisms detect the mitotic spindle defects and halt the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the elimination of the cancer cell.[1][2][3][4]
Signaling Pathways in this compound-Induced Apoptosis
The induction of apoptosis by this compound is a complex process involving a cascade of signaling events, primarily centered around the intrinsic or mitochondrial pathway of apoptosis. While the precise signaling network for this compound is not fully elucidated, the established mechanism for maytansinoids provides a representative model.
The Intrinsic (Mitochondrial) Apoptotic Pathway
Prolonged mitotic arrest due to microtubule disruption is a potent cellular stress signal that converges on the mitochondria. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
The key steps in this pathway are:
-
Activation of Pro-Apoptotic Bcl-2 Family Proteins: Cellular stress leads to the activation of pro-apoptotic "effector" proteins Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that increase its permeability.
-
Release of Cytochrome c: MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
The tumor suppressor protein p53 can also play a role in maytansinoid-induced apoptosis, as it is a key regulator of the apoptotic response to cellular stress.[5]
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the cytotoxic activity of the closely related and well-characterized maytansinoids, maytansine and DM1, across various cancer cell lines. This data is provided for comparative purposes.
Table 1: In Vitro Cytotoxicity of Maytansine
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | 0.42 | [6] |
| BJAB | B-cell Lymphoma | 0.27 | [6] |
Table 2: In Vitro Cytotoxicity of S-methyl DM1
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF7 | Breast Cancer | 330 | [7] |
Disclaimer: The IC50 values presented are for maytansine and S-methyl DM1, not this compound. These values are intended to provide a general understanding of the potent cytotoxicity of maytansinoids.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the dilutions to the respective wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells from the treatment and control groups.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase Activity Assay (Fluorometric)
This assay measures the activity of key executioner caspases, such as caspase-3.
Materials:
-
Treated and control cell lysates
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a fluorogenic caspase-3 substrate like DEVD-AFC or DEVD-AMC)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis: Lyse the treated and control cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Preparation: In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Reaction Initiation: Prepare the reaction mix containing reaction buffer and DTT. Add 50 µL of the reaction mix to each well. Add 5 µL of the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for DEVD-pNA).
-
Data Analysis: Compare the fluorescence intensity of treated samples to untreated controls to determine the fold increase in caspase-3 activity.[8]
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression levels. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Conclusion
This compound is a potent inducer of apoptosis, primarily through the disruption of microtubule dynamics and subsequent activation of the intrinsic mitochondrial pathway. This technical guide has outlined the core mechanisms, provided comparative quantitative data for related compounds, and detailed essential experimental protocols for the comprehensive evaluation of its apoptotic effects. A thorough understanding of these principles and methodologies is crucial for the continued development and optimization of maytansinoid-based ADCs as effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for N-Me-L-Ala-Maytansinol Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents.[1][2][3] This approach allows for the selective delivery of potent payloads to cancer cells while minimizing systemic toxicity.[1] An ADC is comprised of three key components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][3][4]
Maytansinoids are a class of potent microtubule-disrupting agents that are frequently utilized as payloads in ADCs.[5][6] N-Me-L-Ala-maytansinol is a derivative of maytansine, a hydrophobic and cell-permeable payload, designed for conjugation to antibodies.[7][][9] The conjugation strategy often involves linking the maytansinoid to the antibody through specific amino acid residues, such as lysine (B10760008) or cysteine.[4][10][11] The choice of linker chemistry is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cancer cell.[4][12]
These application notes provide a detailed protocol for the conjugation of this compound to a monoclonal antibody, including methods for antibody modification, linker-payload activation, conjugation, purification, and characterization of the resulting ADC.
Key Experimental Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of a maytansinoid ADC. The specific values will vary depending on the antibody, linker, and precise reaction conditions used.
Table 1: Reaction Conditions for ADC Synthesis
| Parameter | Condition |
| Antibody Concentration | 5 - 10 mg/mL |
| Buffer for Reduction | Phosphate Buffered Saline (PBS), pH 7.4 |
| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) |
| TCEP Molar Excess | 2.5 - 5 fold over antibody |
| Reduction Temperature | 37°C |
| Reduction Time | 1 - 2 hours |
| Linker-Payload | SMCC-DM1 (as a representative example) |
| Linker-Payload Molar Excess | 3 - 5 fold per free thiol |
| Conjugation Buffer | 100 mM HEPES, pH 8.0 |
| Conjugation Temperature | Room Temperature |
| Conjugation Time | 1 - 2 hours |
| Quenching Agent | N-acetylcysteine |
Table 2: Characterization of the Purified ADC
| Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.0 - 4.0 |
| Purity (Monomeric ADC) | Size Exclusion Chromatography (SEC) | > 95% |
| Aggregation | Size Exclusion Chromatography (SEC) | < 5% |
| In Vitro Cytotoxicity (IC50) | Cell-based assay (e.g., MTT, CellTiter-Glo) | 10⁻¹¹ - 10⁻⁹ M |
| Residual Free Drug | Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) | < 1% |
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the general workflow for ADC conjugation and the mechanism of action of a maytansinoid-based ADC.
Caption: Experimental workflow for the synthesis and characterization of an ADC.
Caption: General mechanism of action for a maytansinoid-based ADC.
Detailed Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a monoclonal antibody. Optimization of reaction conditions may be necessary for different antibodies and linker systems.
Materials and Reagents
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Heterobifunctional linker (e.g., SMCC - succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
100 mM HEPES buffer, pH 8.0
-
N-acetylcysteine
-
Size exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
UV-Vis spectrophotometer
-
SDS-PAGE equipment and reagents
-
Mass spectrometer
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Prepare a stock solution of TCEP in water.
-
Add a 2.5 to 5-fold molar excess of TCEP to the antibody solution. The exact molar excess should be optimized to achieve the desired number of free thiols per antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Allow the solution to cool to room temperature before proceeding to the conjugation step.
Protocol 2: Preparation of Linker-Payload Conjugate
This protocol describes the activation of the linker and its conjugation to the this compound payload. (Note: This step may vary depending on the specific linker chemistry used. The following is a general representation).
-
Dissolve the this compound payload in a minimal amount of an organic co-solvent such as DMSO.
-
Dissolve the heterobifunctional linker (e.g., SMCC) in DMSO.
-
Add DIPEA to the payload solution to act as a base.
-
Add a molar excess (typically 1.2-1.5 equivalents) of the activated linker to the payload solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, protected from light.
-
The resulting linker-payload conjugate solution is typically used directly in the next step.
Protocol 3: ADC Conjugation
This protocol describes the conjugation of the linker-payload to the reduced antibody.
-
Dissolve the linker-payload conjugate in a minimal amount of an organic co-solvent like DMSO.
-
Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess is 3-5 fold per free thiol.
-
Ensure the final concentration of the organic co-solvent in the reaction mixture is low (typically <10%) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours, with gentle mixing and protected from light.
-
To quench the reaction, add a molar excess of N-acetylcysteine relative to the unreacted linker-payload. Incubate for an additional 20-30 minutes.
Protocol 4: Purification of the ADC
This protocol describes the purification of the ADC from unreacted linker-payload and other small molecules.
-
Use a pre-packed size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the SEC column.
-
Elute the ADC with the equilibration buffer. The ADC will elute in the void volume, while smaller molecules will be retained.
-
Collect the fractions containing the purified ADC.
Protocol 5: Characterization of the ADC
This protocol describes the key analytical methods used to characterize the purified ADC.
-
Protein Concentration: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a common method to determine the distribution of drug-to-antibody ratios. The ADC is separated based on its hydrophobicity, which increases with the number of conjugated drug molecules.
-
UV-Vis Spectrophotometry: If the payload has a distinct absorbance maximum separate from the antibody, the DAR can be estimated by measuring the absorbance at two wavelengths and using the Beer-Lambert law.
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): Analytical SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.
-
-
Integrity Confirmation:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm the covalent attachment of the drug-linker to the antibody by observing a shift in the molecular weight of the antibody chains.
-
Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the molecular weight of the ADC and can confirm the DAR distribution.
-
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. abzena.com [abzena.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Me-L-Ala-maytansinol|CAS 77668-69-0|DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. This compound, 77668-69-0 | BroadPharm [broadpharm.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Me-L-Ala-maytansinol In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol is a potent microtubule-targeting agent and a derivative of maytansine.[1][2] It belongs to the maytansinoid family of cytotoxic compounds, which are known to induce mitotic arrest and apoptosis in rapidly dividing cells.[3] Due to its high cytotoxicity, this compound is frequently utilized as a payload in the development of Antibody-Drug Conjugates (ADCs).[2][4][5] ADCs are a class of targeted therapies designed to selectively deliver highly potent cytotoxic agents, like maytansinoids, to cancer cells that express a specific target antigen, thereby minimizing systemic toxicity.[6][7]
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound, both as a free drug and as part of an ADC. The provided methodologies are essential for the preclinical assessment of ADC candidates and for understanding the cytotoxic potential of this maytansinoid derivative.[8][9]
Mechanism of Action
This compound, like other maytansinoids, exerts its cytotoxic effects by disrupting microtubule dynamics.[10][11] Microtubules are essential components of the cytoskeleton involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division.[10]
The key steps in the mechanism of action are:
-
Binding to Tubulin: Maytansinoids bind to tubulin, the protein subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site.[3]
-
Inhibition of Microtubule Assembly: This binding inhibits the polymerization of tubulin into microtubules.[3][10]
-
Microtubule Depolymerization: It also promotes the disassembly of existing microtubules.[3]
-
Mitotic Arrest: The disruption of microtubule dynamics leads to the failure of mitotic spindle formation, causing the cells to arrest in the G2/M phase of the cell cycle.[7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10]
When delivered as part of an ADC, the conjugate binds to a specific antigen on the surface of a cancer cell and is internalized.[10] Inside the cell, the linker is cleaved, releasing the this compound payload to exert its cytotoxic effect.[10]
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a cytotoxic agent. The following tables summarize representative IC50 values for the closely related maytansinoid DM1 (Mertansine) in various cancer cell lines. These values are indicative of the expected potency of this compound.
Table 1: In Vitro Cytotoxicity of Free Maytansinoid (DM1) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-15 | Colon Carcinoma | 0.750 | [12] |
| A431 | Epidermoid Carcinoma | 0.04 | [12] |
| MDA-MB-231 | Breast Cancer | 120 | [12] |
| MCF7 | Breast Cancer | 310 (pM) | [7] |
| B16F10 | Melanoma | 92 (µg/mL) | [2] |
| NCI-H929 | Multiple Myeloma | 20 (nM) | [2] |
Table 2: Target-Dependent In Vitro Cytotoxicity of an Anti-CD30 ADC with a Maytansinoid Payload (DM1)
| Cell Line | CD30 Expression | ADC IC50 (nmol/L) | Free DM1 IC50 (nmol/L) | Reference |
| Karpas 299 | Positive | 0.06 | Not Reported | [13] |
| L428 | Positive | < 0.13 | Not Reported | [13] |
| HH | Positive | < 0.13 | Not Reported | [13] |
| CD30-Negative Line | Negative | > 100 | Not Reported | [13] |
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assay using MTT
This protocol outlines a standard procedure for determining the cytotoxicity of this compound or an ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.[8][9]
Materials:
-
Target cancer cell lines (both antigen-positive and antigen-negative for ADC testing)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound or ADC stock solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[9] c. Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: a. Prepare serial dilutions of this compound or the ADC in complete medium at 2x the final desired concentrations. b. Carefully remove the medium from the wells and add 100 µL of the diluted compound or control medium to the appropriate wells. c. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: a. Incubate the plate for a period appropriate for the compound's mechanism of action (typically 72-96 hours for microtubule inhibitors).[8]
-
MTT Assay: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[8][9] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8] c. Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. d. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader.[8][9] b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the untreated control. d. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using a suitable curve-fitting software.
Visualizations
Caption: Experimental workflow for the in vitro cytotoxicity assay.
Caption: Signaling pathway of ADC-mediated cytotoxicity.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mertansine - Wikipedia [en.wikipedia.org]
- 12. Mertansine | DM1 | ADC Cytotoxin | Microtubules/Tubulin | TargetMol [targetmol.com]
- 13. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of N-Me-L-Ala-maytansinol Stock Solution
Application Note
N-Me-L-Ala-maytansinol is a potent, hydrophobic, and cell-permeable maytansinoid derivative utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1][][3][4] Maytansinoids are antimitotic agents that inhibit tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis in target cells.[5] Due to its high cytotoxicity, proper handling and accurate preparation of stock solutions are critical for obtaining reliable and reproducible results in research and drug development settings.[6][7]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions. The primary solvent for initial solubilization is dimethyl sulfoxide (B87167) (DMSO), owing to the hydrophobic nature of the compound.[][9] Adherence to these guidelines, including all safety precautions, is essential to ensure the integrity of the compound and the safety of laboratory personnel.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Formula | C₃₂H₄₄ClN₃O₉ | [] |
| Molecular Weight | 650.16 g/mol | [1][4][9][10] |
| Appearance | White to off-white solid | [4][9][10] |
| Recommended Solvent | DMSO | [][9][11] |
| Solubility in DMSO | Up to 100 mg/mL (153.81 mM) | [4][9][10] |
| Powder Storage | -20°C for up to 3 years | [4][9] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [5][9][12] |
Experimental Protocol
Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic water bath
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Safety Precautions
Maytansinoids are highly cytotoxic compounds and should be handled with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet.[6][13] Always wear appropriate PPE to avoid inhalation, ingestion, or direct contact with the skin and eyes.[13] Consult the Safety Data Sheet (SDS) for this compound before handling.[13]
Stock Solution Preparation (10 mM in DMSO)
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.50 mg of the compound.
-
Solubilization:
-
Add the appropriate volume of DMSO to the vial containing the powder. For a 10 mM solution from 6.50 mg, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Sonication (if necessary): Due to the hydrophobic nature of the compound, complete dissolution may require sonication.[4][9][10] Place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear and free of visible particulates.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[9][12]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][9][12]
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.
Simplified Signaling Pathway
Caption: A diagram showing the targeted delivery and intracellular action of a maytansinoid-based ADC.
References
- 1. This compound|77668-69-0|ADC Payload-HuiDaCollection丨Dedicated to the establishment of a compound library of comprehensive intermediates and active ingredients [huidacollection.com]
- 3. This compound | CAS#:77668-69-0 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for N-Me-L-Ala-maytansinol in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol, a potent maytansinoid derivative, serves as a critical cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][2][3][][5][6][7] Maytansinoids are highly effective microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells at subnanomolar concentrations.[8][9] ADCs utilizing maytansinoid payloads, such as the closely related mertansine (B1676302) (DM1), have demonstrated significant clinical success, including the FDA-approved ado-trastuzumab emtansine (Kadcyla®) for breast cancer.[8][10][11]
These application notes provide a comprehensive overview of the use of this compound in ADCs, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its conjugation and evaluation.
Mechanism of Action
Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells that overexpress a specific target antigen on their surface, thereby minimizing systemic toxicity to healthy tissues.[9][12] The therapeutic action of an this compound-based ADC involves a multi-step process:
-
Target Binding: The monoclonal antibody (mAb) component of the ADC specifically binds to its target antigen on the surface of a cancer cell.[13]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[13][14][15]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing various proteases.
-
Payload Release: Within the lysosome, the linker connecting the antibody to the this compound payload is cleaved. This can occur through enzymatic degradation (for cleavable linkers) or antibody degradation (for non-cleavable linkers).[9][16]
-
Cytotoxic Effect: The released, cell-permeable maytansinoid payload diffuses into the cytoplasm.[1][2][3][][5][6][7] It then binds to tubulin, inhibiting microtubule assembly and disrupting the mitotic spindle.[3][9] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[9][17]
Quantitative Data Summary
The in vitro potency of maytansinoid-based ADCs is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative quantitative data for maytansinoid-containing ADCs.
| Antibody | Linker | Payload | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Trastuzumab | MCC | DM1 | BT474 | Breast Cancer | 0.42 | [18] |
| Anti-CD79b | - | Maytansine | BJAB | B-cell Lymphoma | 0.27 | [18] |
| Anti-EGFRvIII | - | This compound | MMT/EGFRvIII | Glioblastoma | 24 | [] |
| Anti-EGFRvIII | - | This compound | U251/EGFRvIII | Glioblastoma | 3 | [] |
| Anti-PSMA | - | This compound | C4-2 | Prostate Cancer | 6 | [] |
| huC242 | SPDB | DM4 | COLO 205 | Colon Cancer | 0.013 | [20] |
| Anti-EpCAM | SMCC | DM1 | HCT-15 | Colon Cancer | >10 | [14] |
| Anti-EpCAM | PEG4Mal | DM1 | HCT-15 | Colon Cancer | ~1 | [14] |
| Anti-EpCAM | SMCC | DM1 | COLO 205 | Colon Cancer | ~0.1 | [14] |
| Anti-EpCAM | PEG4Mal | DM1 | COLO 205 | Colon Cancer | ~0.1 | [14] |
Experimental Protocols
Antibody-Maytansinoid Conjugation (General Protocol)
This protocol describes a common method for conjugating a thiol-containing maytansinoid derivative like DM1 (a close analog of this compound) to a monoclonal antibody using a heterobifunctional linker such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[21][22]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC linker dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Thiol-containing maytansinoid (e.g., DM1) dissolved in an organic solvent (e.g., DMA)
-
Conjugation buffer (e.g., PBS with 50 mM sodium borate, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[21]
Procedure:
-
Antibody Modification: a. Adjust the concentration of the mAb to 5-10 mg/mL in conjugation buffer. b. Add the SMCC linker solution to the mAb solution at a molar ratio of approximately 5-10 fold excess of linker to antibody. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. d. Remove excess, unreacted SMCC linker using a desalting column or dialysis against PBS.[21]
-
Maytansinoid Conjugation: a. Add the thiol-containing maytansinoid solution to the maleimide-activated antibody at a molar ratio of approximately 1.5-2 fold excess of maytansinoid to the number of incorporated maleimide (B117702) groups. b. Adjust the pH of the reaction mixture to 6.5-7.5.[21] c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: a. Purify the resulting ADC to remove unconjugated maytansinoid and antibody using size-exclusion chromatography or dialysis.[21]
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry. b. Assess the percentage of monomeric ADC using size-exclusion chromatography. c. Confirm the integrity of the ADC using SDS-PAGE.
In Vitro Cytotoxicity Assay
This protocol outlines a standard method to determine the in vitro potency of an this compound-based ADC using a cell viability assay.[18][21]
Materials:
-
Target cancer cells (antigen-positive) and control cells (antigen-negative)
-
Complete cell culture medium
-
96-well, white-walled tissue culture plates
-
This compound ADC, unconjugated antibody, and free maytansinoid payload
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: a. Seed target and control cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well in 100 µL of medium).[18] b. Incubate the plate overnight at 37°C and 5% CO2 to allow cells to adhere.[21]
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Add the diluted compounds to the respective wells. Include untreated wells as a control. c. Incubate the plate for 5 days at 37°C and 5% CO2.[18]
-
Cell Viability Measurement: a. Equilibrate the plate and the cell viability reagent to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Mix the contents by orbital shaking for 2 minutes. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Calculate cell viability as a percentage of the untreated control. b. Plot cell viability against the logarithm of the ADC concentration. c. Determine the IC50 value using a suitable curve-fitting software (e.g., four-parameter logistic regression).[21]
In Vitro Bystander Effect Assay
The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring antigen-negative cells, which is crucial for treating heterogeneous tumors.[11][23][24] This protocol describes a co-culture method to assess the bystander killing activity of an this compound-based ADC.
Materials:
-
Antigen-positive (Ag+) cancer cells
-
Antigen-negative (Ag-) cancer cells (e.g., engineered to express a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound ADC and a non-binding control ADC
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Seeding: a. Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 1:9). The total cell density should be optimized for the assay duration. b. Incubate the plate overnight to allow cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and the non-binding control ADC in complete medium. b. Treat the co-cultures with the ADCs. Include an untreated control. c. Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[23]
-
Analysis of Bystander Killing: a. Harvest the cells from each well. b. Analyze the cell populations using a flow cytometer. Gate on the fluorescently labeled Ag- cells and quantify their viability (e.g., using a viability dye like propidium (B1200493) iodide). c. Alternatively, use a high-content imaging system to quantify the number of viable Ag- cells directly in the plate.
-
Data Interpretation: a. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the targeting ADC, compared to the non-binding ADC control, indicates a bystander effect. b. The extent of bystander killing can be correlated with the ratio of Ag+ to Ag- cells.[24]
Conclusion
This compound and related maytansinoids are highly potent payloads that have been instrumental in the advancement of targeted cancer therapies. The successful development of ADCs utilizing these payloads relies on a thorough understanding of their mechanism of action, careful optimization of the antibody and linker components, and rigorous in vitro and in vivo evaluation. The protocols and data presented in these application notes provide a foundational framework for researchers and drug developers working with this compound-based ADCs.
References
- 1. This compound, 77668-69-0 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Me-L-Ala-maytansinol|CAS 77668-69-0|DC Chemicals [dcchemicals.com]
- 5. This compound|77668-69-0|ADC Payload-HuiDaCollection丨Dedicated to the establishment of a compound library of comprehensive intermediates and active ingredients [huidacollection.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mertansine - Wikipedia [en.wikipedia.org]
- 11. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]
- 18. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Conjugation with N-Me-L-Ala-Maytansinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. This approach enhances the therapeutic window of potent cytotoxins by minimizing systemic exposure and maximizing efficacy at the tumor site. Maytansinoids, a class of highly potent microtubule-targeting agents, are frequently utilized as payloads in ADC development. N-Me-L-Ala-maytansinol is a hydrophobic, cell-permeable maytansinoid derivative that induces mitotic arrest and apoptosis in tumor cells.
These application notes provide a comprehensive overview and detailed protocols for the conjugation of this compound to monoclonal antibodies (mAbs). The following sections detail the mechanism of action, conjugation chemistry, experimental protocols for synthesis and characterization, and quantitative data to guide researchers in the development of maytansinoid-based ADCs.
Mechanism of Action of this compound ADCs
The therapeutic effect of an this compound ADC is initiated by the specific binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the maytansinoid payload is cleaved, or the antibody itself is degraded, releasing the active drug.
Once liberated in the cytoplasm, this compound exerts its cytotoxic effect by inhibiting tubulin polymerization. Maytansinoids bind to the vinca (B1221190) domain on β-tubulin, disrupting the assembly of microtubules. This interference with microtubule dynamics leads to a G2/M phase cell cycle arrest, ultimately triggering apoptosis and cell death.
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation via SMCC Linker
This protocol describes a two-step conjugation process utilizing the heterobifunctional crosslinker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This non-cleavable linker first reacts with primary amines (lysine residues) on the antibody, followed by conjugation to the thiol group of this compound.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Diafiltration/ultrafiltration system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free from primary amines (e.g., Tris) as they will compete with the NHS ester reaction.
-
-
Antibody Activation with SMCC:
-
Prepare a fresh stock solution of SMCC in DMSO (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Immediately following incubation, remove unreacted SMCC using a desalting column or through buffer exchange (e.g., diafiltration) equilibrated with the Reaction Buffer. This step is critical to prevent the maleimide (B117702) groups from being quenched by any thiol-containing impurities.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Add a 1.5- to 5-fold molar excess of the this compound solution to the maleimide-activated antibody.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a final concentration of 1 mM L-cysteine or N-acetylcysteine and incubate for 30 minutes.
-
Purify the ADC from unreacted payload and other small molecules using a desalting column or diafiltration against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and UV-Vis Spectrophotometry.
-
HIC-HPLC:
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drug molecules.
-
Method:
-
Inject the purified ADC onto a HIC column (e.g., TSKgel Butyl-NPR).
-
Use a decreasing salt gradient to elute the ADC species. A typical mobile phase A would be 1.8 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7, and mobile phase B would be 25 mM sodium phosphate, pH 7 with 25% isopropanol.
-
Monitor the elution profile at 280 nm.
-
The average DAR is calculated from the relative peak areas of the different drug-loaded species.
-
-
-
UV-Vis Spectrophotometry:
-
Principle: This method relies on the distinct UV absorbance maxima of the antibody (typically 280 nm) and the maytansinoid payload.
-
Method:
-
Measure the absorbance of the purified ADC solution at 280 nm and the absorbance maximum of this compound (if it has a distinct peak away from the protein's absorbance).
-
Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
-
-
B. Analysis of Purity and Aggregation
-
Size Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their size. It is used to determine the percentage of monomeric ADC and to detect the presence of high molecular weight aggregates.
-
Method:
-
Inject the purified ADC onto an SEC column.
-
Elute with a suitable mobile phase (e.g., PBS).
-
Monitor the elution profile at 280 nm.
-
Calculate the percentage of monomer, dimer, and other aggregates based on the peak areas.
-
-
C. In Vitro Plasma Stability Assay
-
Principle: This assay assesses the stability of the ADC in plasma by measuring the change in DAR over time.
-
Method:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, stop the reaction and analyze the DAR of the ADC using HIC-HPLC or LC-MS.
-
The rate of decrease in the average DAR provides an indication of the ADC's stability in plasma.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and maytansinoid-based ADCs.
Table 1: Physicochemical and In Vitro Potency of this compound
| Parameter | Value | Reference |
| Molecular Weight | 650.16 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| In Vitro IC50 | ||
| MMT/EGFRvIII cells | 24 nM | |
| U251/EGFRvIII cells | 3 nM | |
| C4-2 cells | 6 nM |
Table 2: Characterization of Maytansinoid-Based ADCs
| Parameter | Maytansinoid-ADC (Trastuzumab-MCC-maytansinoid) | Auristatin-ADC (Trastuzumab-MC-VC-PAB-MMAE) | Reference |
| Drug-to-Antibody Ratio (DAR) | |||
| Achieved DAR | 4.1 | 4.0 | [3] |
| Lower DAR (modified conditions) | - | 1.9 | [3] |
| Stability (DSC Analysis) | |||
| Tm Peak 1 (°C) | 62.5 | 63.5 | [4] |
| Tm Peak 2 (°C) | 74.8 | 75.1 | [4] |
| Tm Peak 3 (°C) | 78.9 | 79.2 | [4] |
| Hydrophobicity | |||
| AlogP (Calculated) | Less hydrophobic | More hydrophobic | [3] |
| RP-HPLC Retention | Shorter retention time | Longer retention time | [3] |
Table 3: Yield and Purity of a Site-Specific Maytansinoid ADC
| Parameter | Trastuzumab-AJICAP-maytansinoid | Reference |
| Conjugation Yield | 98% | [5] |
| Purity (SEC-HPLC) | >95% monomer | [5] |
| Stability (4 weeks at 37°C) | High stability, resistant to aggregation | [5] |
Conclusion
The conjugation of this compound to monoclonal antibodies offers a promising strategy for the development of potent and targeted cancer therapies. Careful optimization of the conjugation process and thorough characterization of the resulting ADC are crucial for ensuring its quality, stability, and efficacy. The protocols and data presented in these application notes provide a solid foundation for researchers to advance their ADC development programs. It is important to note that the provided protocols are generalized and may require optimization for specific antibodies and linker-drug combinations.
References
Application Notes and Protocols for N-Me-L-Ala-Maytansinol Linker Chemistry in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of N-Me-L-Ala-maytansinol as a potent cytotoxic payload in the construction of Antibody-Drug Conjugates (ADCs). The focus is on the chemistry of cleavable peptide linkers, specifically those incorporating Alanine-Alanine (Ala-Ala) and Valine-Citrulline (Val-Cit) sequences, which are designed for selective release of the maytansinoid payload within the target cancer cells.
Overview of this compound Peptide Linker Chemistry
This compound is a derivative of the highly potent microtubule-disrupting agent maytansine. In the context of ADCs, it serves as the cytotoxic "warhead" that, upon delivery to cancer cells, induces mitotic arrest and apoptosis. To ensure targeted delivery and minimize systemic toxicity, this compound is conjugated to a monoclonal antibody (mAb) via a linker.
This document focuses on protease-cleavable peptide linkers, which offer a balance of stability in circulation and efficient cleavage within the lysosomal compartment of target cells. The general structure of the linker-payload construct discussed herein is:
Maleimide-Caproyl (MC) - Peptide - Self-Immolative Spacer - this compound
-
Maleimide-Caproyl (MC): This group provides a reactive handle for conjugation to thiol groups on the antibody, typically introduced by the reduction of interchain disulfide bonds.
-
Peptide (e.g., Ala-Ala, Val-Cit): This dipeptide sequence is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in cancer cells. The choice of peptide can influence cleavage efficiency and plasma stability.
-
Self-Immolative Spacer (e.g., p-aminobenzyl carbamate (B1207046) - PABC): Following peptide cleavage, this spacer undergoes a rapid, spontaneous electronic cascade to release the unmodified this compound payload.
-
This compound: The potent cytotoxic agent.
Mechanism of Action
The mechanism of action for an ADC utilizing a cleavable peptide linker and this compound follows a well-orchestrated sequence of events:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the mAb component directing it to target antigens on the surface of cancer cells.
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the peptide sequence within the linker.
-
Payload Release: Cleavage of the peptide initiates the self-immolation of the PABC spacer, leading to the release of the active this compound into the cytoplasm.
-
Cytotoxicity: The released maytansinoid binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.
-
Bystander Effect: The released, cell-permeable this compound can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of Maytansinoid ADCs with Peptide Linkers
| ADC Construct | Target Cell Line | Target Antigen | IC₅₀ (ng/mL) |
| Trastuzumab-MC-Ala-Ala-PABC-N-Me-L-Ala-Maytansinol | SK-BR-3 | HER2 | 0.05 - 0.1 |
| Trastuzumab-MC-Ala-Ala-PABC-N-Me-L-Ala-Maytansinol | BT-474 | HER2 | 0.02 - 0.08 |
| Trastuzumab-MC-Ala-Ala-PABC-N-Me-L-Ala-Maytansinol | NCI-N87 | HER2 | 0.5 - 0.8 |
| Trastuzumab-MC-Val-Cit-PABC-N-Me-L-Ala-Maytansinol | SK-BR-3 | HER2 | 0.03 - 0.07 |
| Trastuzumab-MC-Val-Cit-PABC-N-Me-L-Ala-Maytansinol | BT-474 | HER2 | 0.02 - 0.06 |
| Trastuzumab-MC-Val-Cit-PABC-N-Me-L-Ala-Maytansinol | NCI-N87 | HER2 | 0.5 - 0.7 |
Note: IC₅₀ values are approximate and can vary based on experimental conditions. The data presented is a representative range based on published studies of similar maytansinoid ADCs.[1][2]
Table 2: Comparative Stability and Pharmacokinetics of Peptide-Linked Maytansinoid ADCs
| Linker Type | Plasma Stability (Human Plasma, t₁/₂) | Plasma Stability (Mouse Plasma, t₁/₂) | Clearance (in Rats) |
| Ala-Ala | High (>200 hours) | Moderate (susceptible to carboxylesterases) | Generally low, comparable to unconjugated mAb |
| Val-Cit | High (>200 hours)[3] | Low (highly susceptible to carboxylesterases)[4] | Can be higher than Ala-Ala linked ADCs in rodents |
Note: Data is generalized from studies comparing the stability of different peptide linkers. Specific values can vary depending on the full ADC construct and the animal model used.
Experimental Protocols
Synthesis of MC-Ala-Ala-PABC-N-Me-L-Ala-Maytansinol Linker-Payload
This protocol describes the synthesis of a cleavable linker-payload construct featuring an Ala-Ala dipeptide.
-
Fmoc-Ala-Ala-OH
-
p-aminobenzyl alcohol (PABA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
p-nitrophenyl chloroformate
-
Piperidine
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Reverse-phase HPLC system
-
Mass spectrometer
-
Synthesis of Fmoc-Ala-Ala-PABA:
-
Dissolve Fmoc-Ala-Ala-OH (1 eq), PABA (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C and add EDC (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Purify the product by reverse-phase HPLC to obtain Fmoc-Ala-Ala-PABA.
-
-
Activation of Fmoc-Ala-Ala-PABA:
-
Dissolve Fmoc-Ala-Ala-PABA (1 eq) in anhydrous DCM and cool to 0°C.
-
Add pyridine (1.5 eq) followed by p-nitrophenyl chloroformate (1.2 eq).
-
Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Purify the product to yield Fmoc-Ala-Ala-PABC-PNP.
-
-
Fmoc Deprotection:
-
Dissolve Fmoc-Ala-Ala-PABC-PNP in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under vacuum to obtain the deprotected intermediate, H₂N-Ala-Ala-PABC-PNP.
-
-
Coupling of Maleimide-Caproyl (MC) group:
-
Dissolve the deprotected intermediate and MC-NHS (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2 eq) and stir at room temperature for 2-4 hours.
-
Purify the product by reverse-phase HPLC to get MC-Ala-Ala-PABC-PNP.
-
-
Conjugation to this compound:
-
Dissolve MC-Ala-Ala-PABC-PNP (1.2 eq) and this compound (1 eq) in anhydrous DMF.
-
Add DIPEA (3 eq) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final product, MC-Ala-Ala-PABC-N-Me-L-Ala-Maytansinol, by preparative reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Antibody-Drug Conjugation
This protocol describes the conjugation of the linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
MC-Ala-Ala-PABC-N-Me-L-Ala-Maytansinol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
UV-Vis spectrophotometer
-
LC-MS system
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 2-3 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the linker-payload in DMSO to a concentration of 10-20 mM.
-
Add the linker-payload solution to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-8 fold.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS as the mobile phase.
-
-
Characterization:
-
Protein Concentration: Determine the concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR) by HIC-HPLC:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Run a linear gradient from 100% A to 100% B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR from the peak areas of the different drug-loaded species.[5][6]
-
-
Mass Spectrometry: Confirm the identity and purity of the ADC and determine the distribution of drug-loaded species by LC-MS analysis of the intact or reduced and deglycosylated ADC.[7]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic potency (IC₅₀) of the ADC on target cancer cells.
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified ADC and unconjugated mAb
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of the ADC and unconjugated mAb in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC₅₀ value using a suitable curve-fitting software.[8]
In Vitro Bystander Killing Assay
This protocol describes a co-culture assay to evaluate the bystander killing effect of the ADC.
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)[9]
-
Complete cell culture medium
-
96-well black, clear-bottom cell culture plates
-
Purified ADC
-
Fluorescence microscope or flow cytometer
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:4). The total cell density should be around 10,000 cells per well.
-
Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis:
-
Fluorescence Microscopy: Capture images of the wells using a fluorescence microscope. Quantify the number of viable GFP-positive cells in treated versus untreated wells.
-
Flow Cytometry: Harvest the cells, and analyze the cell population by flow cytometry to determine the percentage of viable GFP-positive cells.
-
-
Data Analysis: A significant reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander killing effect.[10][11]
Safety and Handling
This compound and its derivatives are highly cytotoxic compounds. All handling of the payload, linker-payload, and ADC should be performed in a designated containment facility (e.g., a chemical fume hood) by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All waste materials should be disposed of in accordance with institutional guidelines for hazardous chemical waste.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Application Note: Quantification of N-Me-L-Ala-maytansinol in Plasma Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol is a potent microtubule-disrupting agent belonging to the maytansinoid family of cytotoxic molecules.[] It is utilized as a payload in the development of antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver cytotoxic agents to cancer cells.[][][3] The efficacy and safety of such ADCs are critically dependent on their stability in circulation and the controlled release of the cytotoxic payload. Unconjugated this compound in plasma can lead to off-target toxicities. Therefore, a robust and sensitive bioanalytical method for the quantification of this compound in plasma is essential for preclinical and clinical pharmacokinetic and toxicokinetic studies.
This application note provides a detailed protocol for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established protocols for the quantification of structurally similar maytansinoids, such as DM1 and DM4.[4][5][6][7][8][9]
Experimental Protocols
A highly sensitive and specific method for the quantification of maytansinoids in plasma typically involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection.
Sample Preparation
The goal of sample preparation is to efficiently extract this compound from plasma proteins and other interfering substances. A combination of protein precipitation and solid-phase extraction (SPE) is a common and effective approach.
Materials:
-
Human or animal plasma (e.g., rat, monkey)
-
Acetonitrile (B52724) (ACN), cold
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound or a structurally related maytansinoid)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Water
-
Nitrogen evaporator
-
Centrifuge
Protocol:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Reduction (Optional but Recommended): To reduce any potential disulfide bonds between the maytansinoid and plasma components, add a reducing agent like TCEP or DTT. Incubate as required (e.g., 30 minutes at 37°C).
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is suitable for separating maytansinoids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for maytansinoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
MRM Transitions: The specific m/z transitions for this compound and the internal standard need to be optimized. For related maytansinoids, sodium adducts are sometimes monitored to enhance sensitivity.
Data Presentation
The performance of the bioanalytical method should be thoroughly validated according to regulatory guidelines. Key validation parameters are summarized in the tables below, with representative data from published methods for similar maytansinoids.
Table 1: Linearity and Sensitivity of Maytansinoid Quantification Methods
| Analyte | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| DM4 & S-methyl-DM4 | Human Plasma | 0.100 - 50.0 | 0.100 | [][3] |
| DM4 | Monkey and Rat Plasma | 0.500 - 100 | 0.500 | |
| DM1 | Human Serum | 0.200 - 200 | 0.200 |
Table 2: Accuracy and Precision of Maytansinoid Quantification Methods
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| DM1 | Human Serum | Low, Mid, High | 0.9 - 4.4 | 2.5 - 5.6 | 86.5 - 114.5 | |
| DM4 & S-methyl-DM4 | Human Plasma | Low, Mid, High | 2.3 - 8.2 | 0.7 - 10.1 | 89.6 - 107.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound in plasma samples.
Caption: Experimental workflow for this compound quantification.
Mechanism of Action of a Maytansinoid-Based ADC
This diagram outlines the general mechanism of action for an antibody-drug conjugate carrying a maytansinoid payload.
Caption: General mechanism of action of a maytansinoid ADC.
References
- 3. N-Me-L-Ala-maytansinol|CAS 77668-69-0|DC Chemicals [dcchemicals.com]
- 4. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting N-Me-L-Ala-maytansinol solubility issues
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues related to N-Me-L-Ala-maytansinol, a hydrophobic, cell-permeable payload used in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a potent derivative of maytansine, a microtubule-targeting agent. It functions as a cytotoxic "payload" in ADCs. Its chemical structure makes it highly hydrophobic, which is the primary reason for its low solubility in aqueous solutions.[1][2][3] Key properties are summarized in the table below.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][4] A solubility of up to 100 mg/mL in DMSO has been reported, though this may require sonication to fully dissolve.[2] It is critical to use anhydrous (dry) DMSO, as the compound is sensitive to moisture, which can negatively impact solubility.[2]
Q3: My this compound powder is not dissolving in DMSO. What should I do?
A3: If you encounter issues dissolving the compound in DMSO, try the following:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
Sonication: Use an ultrasonic bath to aid dissolution. This is often necessary to reach higher concentrations.[2]
-
Gentle Warming: Briefly warm the solution in a water bath (e.g., 37°C). Do not overheat, as this could degrade the compound.
-
Use Anhydrous DMSO: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[2]
Q4: I observed a precipitate after diluting my DMSO stock solution in an aqueous buffer (e.g., PBS, cell culture media). Why did this happen and how can I prevent it?
A4: This is a common issue known as "precipitation upon dilution" and occurs because the high hydrophobicity of this compound causes it to crash out of solution when the solvent changes from organic (DMSO) to aqueous. The final concentration of DMSO in your aqueous solution is likely too low to maintain solubility.
To prevent this, follow the detailed protocol in the "Experimental Protocols" section below. Key strategies include adding the DMSO stock to the aqueous buffer (not the reverse), ensuring rapid mixing, and keeping the final DMSO concentration as high as your experiment allows (typically <0.5% for cell-based assays).
Q5: How should I store this compound powder and stock solutions?
A5: Proper storage is crucial for maintaining the compound's integrity.
-
Powder: Store the vial desiccated, protected from light, and at -20°C for long-term storage (months to years).[4]
-
Stock Solutions: Prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2]
Data & Properties
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 77668-69-0 | [1][2][4] |
| Molecular Formula | C₃₂H₄₄ClN₃O₉ | [1][2][4] |
| Molecular Weight | 650.17 g/mol | [1][4] |
| Appearance | White to off-white solid | [2] |
| Description | Hydrophobic, cell-permeable ADC payload | [1][2][3] |
Solubility Data
| Solvent | Concentration | Conditions & Notes | Reference |
| DMSO | 100 mg/mL (153.81 mM) | Requires sonication. Use of anhydrous DMSO is critical. | [2] |
| Aqueous Buffer | Very Low | Practically insoluble. Requires a co-solvent like DMSO. | |
| Formulation | ≥ 2.5 mg/mL | In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a clear, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of anhydrous DMSO to the vial to achieve your target concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-retention tubes.
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock into Aqueous Media
Objective: To prepare a working solution in an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature. Vortex briefly to ensure it is homogeneous.
-
Place the desired final volume of the pre-warmed aqueous medium into a new tube.
-
While vigorously vortexing or rapidly stirring the aqueous medium, add the required volume of the DMSO stock solution dropwise and slowly. Crucially, always add the organic stock to the aqueous buffer, not the other way around.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough and rapid mixing. This prevents localized high concentrations of the compound that can trigger precipitation.
-
Visually inspect the final solution for any signs of cloudiness or precipitate before use. If precipitation occurs, you may need to lower the final concentration or increase the allowable percentage of DMSO.
Visual Guides
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for diagnosing and solving solubility problems with this compound.
References
Technical Support Center: Optimizing N-Me-L-Ala-Maytansinol ADC Stability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of N-Me-L-Ala-maytansinol Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your this compound ADC in vivo experiments.
Issue 1: Rapid Payload Deconjugation in Plasma
Question: My this compound ADC shows rapid clearance and premature release of the maytansinoid payload in plasma during in vivo studies. What are the potential causes and how can I troubleshoot this?
Answer: Premature payload release is a critical issue that can lead to decreased efficacy and increased systemic toxicity.[1][2] The stability of the linker connecting the antibody to the this compound is the primary factor to investigate.
Troubleshooting Steps:
-
Linker Chemistry Evaluation: The choice of linker is paramount for in vivo stability.[3][4]
-
Disulfide Linkers: These are designed to be cleaved in the reducing environment of the cell.[3] However, they can be susceptible to premature cleavage in the bloodstream.[5]
-
Thioether (Non-cleavable) Linkers: These linkers, such as SMCC, are generally more stable in circulation.[3] The payload is released upon lysosomal degradation of the antibody.[7]
-
Peptide Linkers: These are cleaved by lysosomal proteases like cathepsin B.[3] Their stability can be modulated by the amino acid sequence.
-
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, potentially leading to faster clearance and aggregation.[11]
-
Solution: Optimize the conjugation process to achieve a lower, more homogenous DAR. Site-specific conjugation methods can produce ADCs with a defined DAR and improved pharmacokinetic properties.[12]
-
-
Analytical Characterization: Thoroughly characterize your ADC before in vivo studies.
Issue 2: Sub-optimal Anti-tumor Efficacy In Vivo Despite High In Vitro Potency
Question: My this compound ADC is highly potent in vitro, but it shows limited efficacy in our xenograft model. What could be the reason for this discrepancy?
Answer: A disconnect between in vitro potency and in vivo efficacy is a common challenge in ADC development.[6] This often points to issues with ADC stability, payload delivery, or the tumor microenvironment.
Troubleshooting Steps:
-
Assess In Vivo Linker Stability: As discussed in Issue 1, premature payload release is a primary suspect. The potent payload isn't reaching the tumor cells in sufficient concentration.
-
Action: Perform pharmacokinetic (PK) studies to analyze the concentration of intact ADC, total antibody, and free payload in plasma over time.[14] This will provide direct evidence of in vivo stability.
-
-
Evaluate Payload Release and Metabolite Activity: The efficiency of payload release within the tumor cell and the properties of the released metabolite are crucial.
-
Non-cleavable Linkers: With non-cleavable linkers, the released catabolite (e.g., lysine-linker-payload) might have poor membrane permeability, limiting its ability to kill neighboring antigen-negative cells (bystander effect).[8] ADCs with non-cleavable linkers have shown marginal activity in vivo in some cases, despite high in vitro potency.[6]
-
Cleavable Linkers: The released this compound metabolite needs to be able to exert its cytotoxic effect. The hydrophobicity of the metabolite can influence its ability to induce bystander killing.[8][10]
-
Solution: Consider testing linkers that release metabolites with different physicochemical properties to optimize for bystander killing, which can be critical for efficacy in heterogeneous tumors.[7]
-
-
Tumor Penetration: The ADC must be able to extravasate from the blood vessels and penetrate the tumor tissue to reach the cancer cells.
-
Consideration: The size of the ADC and the properties of the tumor microenvironment (e.g., high interstitial fluid pressure) can limit tumor penetration. While difficult to directly modulate, this is an important factor to consider in interpreting results.
-
-
Multidrug Resistance (MDR): Tumor cells can develop resistance by upregulating efflux pumps like MDR1, which can pump the maytansinoid payload out of the cell.[15]
-
Solution: Investigate the expression of MDR1 in your tumor model. If it is highly expressed, consider re-engineering the linker or payload to create metabolites that are not substrates for these efflux pumps. For example, more polar metabolites may be less susceptible to MDR1-mediated efflux.[15]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on maytansinoid ADC stability and efficacy.
Table 1: Impact of Linker Type on In Vivo Efficacy
| ADC Construct | Linker Type | In Vivo Efficacy (Xenograft Model) | Reference |
| huC242-SPDB-DM4 | Cleavable (Disulfide with steric hindrance) | High efficacy in two human colon cancer models. | [6] |
| huC242-SMCC-DM1 | Non-cleavable (Thioether) | Marginal activity in vivo. | [6] |
| Anti-CanAg-d-Ala-l-Ala-AaMC | Cleavable (Peptide) | More efficacious than disulfide-linked ADCs in a heterogeneous HT-29 xenograft model. | [7] |
Table 2: In Vitro Stability of Maytansinoid ADCs with Varied Steric Hindrance
| Linker | Steric Hindrance | Stability to Reduction (in vitro) | Plasma Stability (in CD1 mice) | Reference |
| SPP | No methyl groups | Least stable | Least stable | [6] |
| SPDB | Two methyl groups on maytansinoid side | Intermediate stability | Intermediate stability | [6] |
| Hindered Disulfide | Methyl groups on both sides | Most stable | Most stable | [5] |
Experimental Protocols
Protocol 1: In Vivo ADC Stability Assessment via Pharmacokinetic (PK) Analysis
Objective: To determine the in vivo stability of an this compound ADC by measuring the plasma concentrations of the intact ADC, total antibody, and released payload over time.
Methodology:
-
Animal Model: Use relevant rodent models (e.g., mice or rats).
-
ADC Administration: Administer a single intravenous (IV) dose of the this compound ADC at a predetermined concentration.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours) post-injection. Use an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Total Antibody Quantification (LBA): Use a standard ligand-binding assay (LBA), such as an ELISA, to measure the concentration of the total antibody (conjugated and unconjugated).
-
Intact ADC Quantification (LBA-LC/MS):
-
Capture the ADC from the plasma using an anti-idiotypic antibody or the target antigen.
-
Elute the captured ADC and analyze by liquid chromatography-mass spectrometry (LC-MS) to quantify the intact ADC.
-
-
Free Payload Quantification (LC-MS/MS):
-
Extract the free this compound from the plasma using protein precipitation or solid-phase extraction.
-
Quantify the free payload using a validated LC-MS/MS method.[16]
-
-
-
Data Analysis: Plot the concentration of total antibody, intact ADC, and free payload versus time to determine their pharmacokinetic profiles, including clearance rates and half-lives. A significant divergence between the total antibody and intact ADC curves indicates payload deconjugation.[14]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound ADC in plasma from different species in vitro.[13][17]
Methodology:
-
Plasma Preparation: Obtain plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).
-
Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL). Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Analysis:
-
Quantification of Released Payload: Use LC-MS/MS to quantify the amount of free this compound in the plasma aliquots at each time point.
-
Assessment of Aggregation: Analyze the samples using size-exclusion chromatography (SEC) to monitor for the formation of high molecular weight species (aggregates).
-
-
Data Analysis: Plot the percentage of released payload and the percentage of aggregation over time to compare the stability of the ADC in plasma from different species.
Visualizations
Caption: In vivo fate of an this compound ADC.
Caption: Troubleshooting workflow for ADC in vivo instability.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing N-Me-L-Ala-maytansinol ADC Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Me-L-Ala-maytansinol Antibody-Drug Conjugates (ADCs). The following information addresses common challenges related to ADC aggregation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADC formulations?
A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the hydrophobicity of the maytansinoid payload.[1][2] Key contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated this compound molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[3][4][5] Higher DAR species have been shown to clear from plasma more quickly and can lead to increased toxicity.[5]
-
Hydrophobic Interactions: The hydrophobic nature of the this compound payload can lead to intermolecular interactions between ADC molecules, initiating the aggregation process.[6]
-
Unfavorable Buffer Conditions: Suboptimal pH, low or high ionic strength, and the absence of stabilizing excipients can contribute to ADC instability and aggregation.[6] Holding the ADC at a pH near its isoelectric point can also reduce solubility.[6]
-
Physical Stress: Exposure to physical stressors such as repeated freeze-thaw cycles, agitation, and high temperatures can induce denaturation and aggregation.[7][8]
-
Conjugation Process: The chemical conditions during conjugation, including the use of organic co-solvents to dissolve the payload-linker, can disrupt the antibody's structure and promote aggregation.[4][6]
Q2: How does the Drug-to-Antibody Ratio (DAR) of an this compound ADC affect its aggregation and stability?
A2: The DAR is a critical parameter influencing the stability of this compound ADCs. Generally, a higher DAR leads to increased hydrophobicity, which in turn increases the propensity for aggregation.[3][4] Studies on maytansinoid ADCs have shown that conjugates with a high DAR (e.g., around 9-10) exhibit more rapid clearance from circulation and accumulate in the liver to a greater extent than those with a lower DAR (e.g., 2-6).[9] This can negatively impact both the efficacy and tolerability of the ADC.[9] While a higher DAR can increase in vitro potency, it often comes at the cost of reduced stability and a narrower therapeutic index.[9][10]
Q3: What are the best practices for formulating this compound ADCs to minimize aggregation?
A3: A well-designed formulation is crucial for stabilizing this compound ADCs. Best practices include:
-
Buffer Selection: Choose a buffer system that maintains a pH where the ADC is most stable, typically avoiding its isoelectric point.
-
Use of Excipients:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (PS20) and Polysorbate 80 (PS80) are commonly used to prevent surface-induced aggregation and stabilize the ADC.[4][11]
-
Sugars: Sugars such as sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and stabilizers, protecting the ADC during freeze-thawing and long-term storage.[12][13]
-
Amino Acids: Certain amino acids can also be included in the formulation to enhance stability.
-
-
Optimization of Ionic Strength: The salt concentration of the buffer should be optimized to minimize both electrostatic and hydrophobic interactions that can lead to aggregation.
Q4: Can the conjugation strategy itself be modified to reduce aggregation?
A4: Yes, modifying the conjugation strategy can significantly impact the aggregation propensity of this compound ADCs.
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help to offset the hydrophobicity of the maytansinoid payload, thereby reducing aggregation.[3]
-
Site-Specific Conjugation: Site-specific conjugation methods can produce more homogeneous ADCs with a defined DAR. This can lead to improved stability and a better therapeutic index compared to traditional stochastic conjugation methods.[7]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Action |
| Increased high molecular weight species (HMWS) observed in SEC analysis immediately after conjugation. | High hydrophobicity of the this compound payload and/or high DAR. | - Optimize the DAR to the lowest effective level.[9][10]- Consider using a more hydrophilic linker.[3]- Evaluate solid-phase conjugation to prevent intermolecular interactions during the conjugation process.[6] |
| Gradual increase in aggregation during storage. | Suboptimal formulation or storage conditions. | - Re-evaluate the formulation buffer, pH, and ionic strength.- Add stabilizing excipients such as polysorbates and sugars.[4][11][12]- Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles.[7] |
| Precipitation observed in the ADC sample. | Severe aggregation leading to insolubility. | - Centrifuge the sample to remove precipitate before analysis.- Re-assess the formulation for its ability to solubilize and stabilize the ADC.- Consider reducing the protein concentration. |
| Inconsistent results in bioassays. | Heterogeneity of the ADC preparation due to the presence of aggregates. | - Purify the ADC using size exclusion chromatography (SEC) to isolate the monomeric fraction for use in assays.[4]- Characterize the aggregation state of the ADC before each experiment using DLS or SEC. |
Data on ADC Aggregation and Stability
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Pharmacokinetics
| Average DAR | Clearance Rate | Liver Accumulation (%ID/g at 2-6h) |
| ~2-6 | Comparable | 7-10 |
| ~9-10 | Rapid | 24-28 |
Source: Adapted from experimental data on maytansinoid ADCs.[9]
Table 2: Effect of pH on the Resolution of ADC Aggregates by SEC
| ADC | Mobile Phase pH | Resolution (Dimer/Monomer) |
| Trastuzumab Emtansine | 6.8 | Lower |
| Trastuzumab Emtansine | 7.4 | Higher |
| Brentuximab Vedotin | 6.8 | Lower |
| Brentuximab Vedotin | 7.4 | Higher |
Source: Adapted from a study evaluating SEC columns for ADC analysis.[14]
Table 3: DLS Analysis of ADC Formulations
| Formulation | Buffer | Polydispersity (%) | Hydrodynamic Radius (Rh) (nm) |
| F1 | Histidine | 25.4 | 5.5 |
| F5 | Histidine | 18.2 | 5.6 |
| F6 | Citrate | 28.9 | 5.5 |
| F8 | Citrate | 21.3 | 5.6 |
Source: Adapted from a high-throughput DLS study of ADC formulations. A lower polydispersity value suggests a more stable formulation.[15]
Experimental Protocols
Protocol 1: Quantification of this compound ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomer, aggregate, and fragment species of an this compound ADC based on their hydrodynamic size.
Methodology:
-
System Preparation:
-
Use a bio-inert HPLC system to minimize non-specific interactions.
-
Equilibrate the SEC column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm) with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.[16]
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
If necessary, filter the sample through a 0.22 µm low-protein-binding filter.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the prepared sample.
-
Elute the sample isocratically for a sufficient time to allow for the separation of all species (typically 15-20 minutes).
-
Monitor the eluent at a UV wavelength of 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Rapid Detection of Aggregates by Dynamic Light Scattering (DLS)
Objective: To rapidly assess the size distribution and presence of aggregates in an this compound ADC solution.
Methodology:
-
Sample Preparation:
-
Filter the ADC sample through a 0.2 µm or smaller filter to remove dust and large particles.
-
Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) in the formulation buffer.
-
-
Instrument Setup:
-
Use a clean, high-quality cuvette.
-
Set the instrument to the desired temperature.
-
-
Measurement:
-
Pipette the sample into the cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.
-
Perform the measurement, collecting data for an appropriate duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
An increase in the average Rh or a high PDI value (e.g., >0.2) is indicative of aggregation.[15]
-
Protocol 3: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To characterize the hydrophobicity profile and determine the drug-to-antibody ratio (DAR) distribution of an this compound ADC.
Methodology:
-
System and Mobile Phase Preparation:
-
Use an HPLC system with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Prepare Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Prepare Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes) to elute the ADC species.
-
Monitor the eluent at 280 nm.
-
-
Data Analysis:
-
The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times.
-
The peak areas of the different species can be used to calculate the average DAR and the distribution of the drug load.
-
Visualizations
Caption: Troubleshooting workflow for this compound ADC aggregation.
Caption: Workflow for the analysis of ADC aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. imrpress.com [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 11. pharmtech.com [pharmtech.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 16. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Me-L-Ala-Maytansinol ADC Therapeutic Index Enhancement
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Me-L-Ala-maytansinol Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development and experimentation of maytansinoid-based ADCs, with the goal of improving their therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the therapeutic index of an this compound ADC?
A1: The therapeutic index of a maytansinoid ADC is a balance between its efficacy (killing cancer cells) and its toxicity to healthy tissues. The key factors influencing this balance are:
-
Linker Stability: The stability of the linker connecting the maytansinoid payload to the antibody is critical. Premature release of the cytotoxic payload in systemic circulation is a major contributor to off-target toxicity.[1][2][][4][5][6][7]
-
Drug-to-Antibody Ratio (DAR): The number of maytansinoid molecules conjugated to a single antibody affects the ADC's potency, pharmacokinetics, and tolerability.[8][9][10][11][12]
-
Off-Target Payload Delivery: This can occur through non-specific uptake of the ADC by healthy cells or the bystander effect, where the released payload affects neighboring healthy cells.[9][13][14][15]
-
ADC Heterogeneity: Variations in the DAR and the site of conjugation can lead to a heterogeneous mixture of ADC species with different pharmacokinetic profiles and toxicities.[11][16][17]
Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for a maytansinoid ADC?
A2: While the optimal DAR can be target-dependent, preclinical studies suggest that for maytansinoid ADCs, a DAR between 2 and 6 generally provides a better therapeutic index than conjugates with a very high DAR (e.g., 9-10).[8][10] ADCs with higher DAR values tend to have faster systemic clearance, lower tolerability, and a narrower therapeutic index.[8][9]
Q3: What are "cleavable" versus "non-cleavable" linkers, and which is better for maytansinoid ADCs?
A3:
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release the maytansinoid payload under specific conditions within the target cell (e.g., in the presence of certain enzymes).[][7] This can be advantageous for achieving a "bystander effect," where the released payload can kill neighboring tumor cells that may not express the target antigen.[9]
-
Non-Cleavable Linkers: These linkers release the payload after the antibody is degraded within the lysosome of the target cell.[7][17][18] This can limit off-target toxicity as the payload is less likely to diffuse out of the cell.[18]
The choice between a cleavable and non-cleavable linker depends on the specific therapeutic strategy. For maytansinoid ADCs, both types have been used. For instance, ado-trastuzumab emtansine (Kadcyla®) utilizes a non-cleavable linker.[1][2]
Troubleshooting Guides
Issue 1: High Off-Target Toxicity and Poor Tolerability in Preclinical Models
You observe significant weight loss, hematological toxicities, or other adverse effects in your animal models at doses required for anti-tumor efficacy.
Possible Causes and Troubleshooting Steps:
-
Premature Payload Release: The linker may be unstable in circulation.
-
Troubleshooting:
-
Assess Linker Stability: Conduct in vitro plasma stability assays to quantify the rate of payload deconjugation.
-
Consider Linker Modification: Explore alternative linker chemistries with enhanced stability. For example, tandem-cleavage linkers that require two sequential enzymatic cleavages for payload release have shown improved stability and tolerability.[4]
-
"Inverse Targeting" Strategy: Co-administer a payload-binding agent, such as an anti-maytansinoid single-domain antibody (sdAb), to neutralize any prematurely released payload in the circulation. This has been shown to reduce ADC-associated weight loss and increase the maximum tolerated dose.[13][19][20][21][22]
-
-
-
Suboptimal Drug-to-Antibody Ratio (DAR): A high DAR can lead to increased toxicity.
-
Troubleshooting:
-
Characterize DAR: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the average DAR and the distribution of different DAR species in your ADC preparation.[11][23]
-
Optimize Conjugation Chemistry: Adjust the conjugation reaction conditions (e.g., molar ratio of linker-payload to antibody, reaction time, pH) to achieve a lower average DAR.[12]
-
Purify for Desired DAR: If possible, use chromatographic methods to isolate ADC species with a specific, lower DAR for in vivo testing.
-
-
Quantitative Data Summary: Impact of DAR on Maytansinoid ADC Properties
| Average DAR | Clearance Rate | In Vivo Efficacy | Tolerability | Therapeutic Index |
| ~2 - 6 | Comparable/Lower[8][10] | Maintained or Improved[10] | Higher[8][10] | Better[8][10] |
| ~9 - 10 | Rapid/Higher [8][10] | Decreased[10] | Lower[8][10] | Narrower[8][10] |
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation: Incubate the this compound ADC in plasma (e.g., mouse, rat, human) at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins (e.g., with acetonitrile).
-
Analysis: Analyze the supernatant for the presence of the free maytansinoid payload using LC-MS/MS.
-
Quantification: Calculate the percentage of released payload over time to determine the stability of the ADC.
Issue 2: Inconsistent Efficacy and/or Toxicity Between ADC Batches
You observe significant variability in the anti-tumor activity and toxicity profiles of different batches of your this compound ADC, even when prepared using the same protocol.
Possible Causes and Troubleshooting Steps:
-
ADC Heterogeneity: Your conjugation method may be producing a wide distribution of DAR species with varying efficacy and toxicity.
-
Troubleshooting:
-
Detailed Batch Characterization: For each batch, thoroughly characterize the average DAR and the percentage of different DAR species using HIC-UV/MS.
-
Site-Specific Conjugation: Consider using site-specific conjugation techniques to produce more homogeneous ADCs with a defined DAR. This can lead to more consistent manufacturing and predictable in vivo behavior.[17]
-
Control Conjugation Conditions: Tightly control all parameters of the conjugation reaction, including temperature, pH, and reagent concentrations, to improve batch-to-batch consistency.[18]
-
-
Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Column and Buffers: Use a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0) and a low-salt mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from 100% mobile phase A to 100% mobile phase B to elute the different ADC species.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The unconjugated antibody will elute first, followed by ADC species with increasing DARs. Calculate the average DAR by integrating the peak areas of each species and using a weighted average formula.[23]
Visualizations
Caption: Workflow for ADC development and optimization.
Caption: "Inverse Targeting" to mitigate off-target toxicity.
References
- 1. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. benchchem.com [benchchem.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 18. Interview - Challenges in the Development & Manufacturing of ADCs - GTP Bioways [gtp-bioways.com]
- 19. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid–Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
Technical Support Center: Overcoming Off-Target Toxicity of N-Me-L-Ala-Maytansinol ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Me-L-Ala-maytansinol and other maytansinoid-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target toxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with this compound and other maytansinoid ADCs?
A1: Off-target toxicity of maytansinoid ADCs is a multifactorial issue stemming from the premature release of the cytotoxic payload in systemic circulation and non-specific uptake of the ADC in healthy tissues.[1] The primary mechanisms include:
-
Payload-Related Toxicity: Maytansinoids like DM1 and DM4 are highly potent microtubule inhibitors.[2] When released prematurely from the ADC, they can damage healthy, rapidly dividing cells, leading to toxicities such as peripheral neuropathy, myelosuppression (neutropenia, thrombocytopenia), and gastrointestinal issues.[3][4]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent cell death.
-
Non-Specific Uptake: Intact ADCs can be taken up by healthy cells, particularly in organs of the reticuloendothelial system like the liver and spleen, through mechanisms such as pinocytosis.[5] This can lead to significant organ-specific toxicities, with hepatotoxicity being a notable concern for maytansinoid ADCs.[6][7]
-
Bystander Effect in Healthy Tissues: With cleavable linkers, the released, membrane-permeable payload can diffuse into and kill healthy cells adjacent to the site of premature release, exacerbating off-target effects.[8]
-
Linker Instability: The chemical linker connecting the antibody to the maytansinoid can be unstable in the bloodstream, leading to premature cleavage and systemic exposure to the free payload.[3]
Q2: How does the choice of linker (cleavable vs. non-cleavable) influence the off-target toxicity of maytansinoid ADCs?
A2: The linker is a critical component that significantly impacts the toxicity profile of an ADC.
-
Cleavable Linkers: These are designed to be stable in circulation and release the payload upon entering the target cell, often in response to the lysosomal environment (e.g., low pH, high protease concentration). However, premature cleavage in the bloodstream can occur, leading to systemic toxicity.[8] ADCs with cleavable linkers are more likely to induce a bystander effect, which can be beneficial for killing antigen-negative tumor cells but detrimental if it occurs in healthy tissues.[9] Preclinical studies have suggested that ADCs with cleavable linkers may lead to increased systemic toxicity compared to those with non-cleavable linkers due to premature payload release.[8]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue. This generally results in greater stability in circulation and reduced off-target toxicity.[9] The resulting payload-linker-amino acid complex is often less membrane-permeable, which limits the bystander effect.[9] However, non-cleavable linkers can still be associated with toxicities, such as thrombocytopenia, mediated by the toxic metabolites.[3]
Q3: What are the common clinical manifestations of off-target toxicity with maytansinoid ADCs?
A3: The off-target toxicities of maytansinoid ADCs are often related to the payload class. Common dose-limiting toxicities (DLTs) include:
-
Hepatotoxicity: Elevated liver enzymes are a known class effect of maytansinoid ADCs.[6][7]
-
Thrombocytopenia: A decrease in platelet count is frequently observed.[3]
-
Peripheral Neuropathy: Damage to peripheral nerves can occur.
-
Ocular Toxicity: This is a significant concern with some maytansinoid ADCs.
-
Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea can occur, although this is reported to be less severe with ADCs compared to systemic administration of maytansine.[10]
Troubleshooting Guides
Issue 1: High background cytotoxicity in antigen-negative cells in our in vitro assay.
Possible Cause & Troubleshooting Steps:
-
Free Payload in ADC Preparation: Your ADC preparation may contain unconjugated, free this compound.
-
Solution: Purify the ADC preparation using methods like size-exclusion chromatography (SEC) or dialysis to remove any free payload.
-
-
Linker Instability in Culture Media: The linker may be cleaving prematurely in the cell culture medium.
-
Solution: Evaluate the stability of your ADC in the culture medium over the time course of your experiment. Consider using a more stable linker if significant premature release is detected.
-
-
Non-Specific Uptake by Antigen-Negative Cells: The cell line may be exhibiting high rates of non-specific pinocytosis.
-
Solution: Use a non-binding control ADC (an ADC with the same payload and linker but an antibody that does not bind to any target on the cells) to assess the level of non-specific uptake and cytotoxicity.
-
Issue 2: Our this compound ADC shows lower than expected potency in our cytotoxicity assay.
Possible Cause & Troubleshooting Steps:
-
Low Drug-to-Antibody Ratio (DAR): The average number of payload molecules per antibody may be too low.
-
Solution: Optimize the conjugation chemistry to achieve a higher and more homogenous DAR. Characterize the DAR of your ADC preparation using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
-
Poor Internalization of the ADC: The antibody may not be efficiently internalized by the target cells upon binding to the antigen.
-
Solution: Confirm the internalizing properties of your antibody using internalization assays (e.g., fluorescently labeled antibody tracking).
-
-
Target Antigen Expression Levels: The target antigen expression on your cell line may be low or heterogeneous.
-
Solution: Quantify the antigen expression level on your target cells using flow cytometry or western blotting.
-
-
Cell Seeding Density: Incorrect cell seeding density can affect the outcome of cytotoxicity assays.
-
Solution: Optimize the cell seeding density to ensure logarithmic growth throughout the assay duration.
-
Issue 3: We are observing significant weight loss and signs of toxicity in our mouse xenograft model at doses where we don't see optimal anti-tumor efficacy.
Possible Cause & Troubleshooting Steps:
-
Poor Pharmacokinetics and Premature Payload Release: The ADC may have a short half-life in vivo, and the linker may be unstable, leading to high systemic exposure to the free payload.
-
Solution: Conduct pharmacokinetic studies to determine the half-life of the intact ADC and the concentration of free payload in circulation. Consider linker optimization to improve stability.
-
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed on vital murine tissues.
-
Solution: Evaluate the cross-reactivity of your antibody with mouse tissues using immunohistochemistry (IHC).
-
-
High DAR Leading to Aggregation and Rapid Clearance: ADCs with a very high DAR can be prone to aggregation, leading to rapid clearance by the reticuloendothelial system and increased toxicity.
-
Solution: Evaluate the aggregation state of your ADC preparation using SEC. Aim for an optimal DAR that balances potency and in vivo tolerability.
-
-
Inappropriate Mouse Strain: The chosen mouse strain may be particularly sensitive to the maytansinoid payload.
-
Solution: Review literature for appropriate mouse strains for ADC toxicity studies and consider pilot studies in different strains if necessary.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Related Maytansinoid ADCs
| ADC/Payload | Cell Line | Target Antigen | IC50 (nM) | Citation(s) |
| This compound | MMT/EGFRvIII | EGFRvIII | 24 | [8] |
| This compound | U251/EGFRvIII | EGFRvIII | 3 | [8] |
| This compound | C4-2 | Not Specified | 6 | [8] |
| H32-DM1 (non-cleavable) | N87 | HER2 | 0.6 - 0.9 | [5] |
| H32-DM1 (non-cleavable) | SK-BR-3 | HER2 | 0.6 - 0.9 | [5] |
| H32-DM1 (non-cleavable) | BT474 | HER2 | 0.6 - 0.9 | [5] |
| H32-VCMMAE (cleavable) | N87 | HER2 | 0.5 - 0.8 | [5] |
| H32-VCMMAE (cleavable) | SK-BR-3 | HER2 | 0.5 - 0.8 | [5] |
| H32-VCMMAE (cleavable) | BT474 | HER2 | 0.5 - 0.8 | [5] |
Table 2: Comparative In Vivo Toxicity of Maytansinoid ADCs with Different Linkers
| ADC Construct | Linker Type | Animal Model | Key Toxicity Findings | Citation(s) |
| huC242-SPDB-DM4 | Cleavable (disulfide) | Mouse | Higher in vivo activity compared to non-cleavable counterparts. | |
| huC242-SMCC-DM1 | Non-cleavable (thioether) | Mouse | Less active in some xenograft models compared to cleavable counterparts. | |
| T-DM1 (Trastuzumab emtansine) | Non-cleavable (thioether) | Rat | Well-tolerated at doses equivalent to higher toxicity levels of free DM1. | [10] |
| ADCs with cleavable linkers | Cleavable | Human (meta-analysis) | Associated with a higher incidence of grade ≥3 adverse events compared to non-cleavable linkers. | [8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and non-binding control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, 5% CO2, until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of an this compound ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well black-walled, clear-bottom cell culture plates
-
This compound ADC
-
Fluorescence plate reader or high-content imager
Methodology:
-
Cell Seeding: Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 5:1) in 100 µL of complete medium. Include monocultures of each cell line as controls. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 96-144 hours.
-
Fluorescence Reading: Measure the GFP fluorescence at various time points to quantify the viability of the antigen-negative cells.
-
Data Analysis: Compare the viability of the GFP-expressing antigen-negative cells in the co-culture with their viability in the monoculture at the same ADC concentrations. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.
Protocol 3: In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)
Objective: To determine the maximum tolerated dose (MTD) of an this compound ADC in mice.
Materials:
-
Female BALB/c or other appropriate mouse strain (6-8 weeks old)
-
This compound ADC
-
Vehicle control (e.g., sterile PBS)
-
Animal balance
-
Calipers for tumor measurement (if using a tumor model)
-
Blood collection supplies
-
Tissue collection and fixation supplies
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the study.
-
Dosing: Administer the ADC intravenously (IV) via the tail vein at escalating doses to different groups of mice (e.g., 3-5 mice per group). Include a vehicle control group.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity.
-
Body Weight Measurement: Record the body weight of each animal daily for the first week and then twice weekly. A significant and sustained body weight loss (e.g., >15-20%) is a key indicator of toxicity.
-
Study Endpoint: The study is typically conducted for 14-21 days. Euthanize animals that show signs of severe toxicity or exceed the pre-defined body weight loss limit.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, spleen, kidney, lung, heart, bone marrow, etc.) for histopathological analysis to identify any treatment-related changes.
-
Blood Analysis: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function parameters.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity and results in a tolerable and reversible body weight loss.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound ADC in a tumor cell.
Caption: Potential off-target hepatotoxicity pathway of a maytansinoid ADC.
Caption: Experimental workflow for an in vitro bystander effect assay.
References
- 1. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for N-Me-L-Ala-maytansinol ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) for N-Me-L-Ala-maytansinol antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[1] It is a Critical Quality Attribute (CQA) because it directly impacts the ADC's therapeutic window by influencing its efficacy, toxicity, stability, and pharmacokinetics (PK).[1][2][3] An insufficient drug load can result in a suboptimal therapeutic effect, whereas an excessive drug load can lead to increased toxicity, faster clearance from circulation, and potential for aggregation.[1][4][5] Therefore, precise control and characterization of the DAR are essential for developing a safe and effective ADC.[1]
Q2: How does the DAR of an this compound ADC affect its in vivo properties?
A2: The DAR has a profound effect on the in vivo performance of maytansinoid ADCs:
-
Efficacy: Generally, a higher DAR leads to increased in vitro potency.[4] However, this does not always translate to enhanced in vivo efficacy. Very high DAR ADCs can exhibit faster clearance, which reduces their overall exposure and may decrease their anti-tumor activity.[2][4]
-
Toxicity: Higher DAR values are often associated with increased systemic toxicity.[2][6] This can be attributed to the release of the payload in circulation or non-specific uptake of the more hydrophobic ADC species.[2][7]
-
Pharmacokinetics (PK): ADCs with higher DARs tend to be more hydrophobic, leading to faster clearance, primarily through uptake by the liver.[2][4][7] This results in a shorter half-life and reduced systemic exposure. Studies have shown that maytansinoid ADCs with a DAR greater than 6 can have significantly higher clearance rates.[2]
Q3: What is considered an optimal DAR for this compound ADCs?
A3: An optimal DAR for maytansinoid ADCs typically falls within the range of 2 to 4.[4] However, the ideal DAR is not universal and should be determined empirically for each specific ADC, considering the antibody, target antigen, linker, and payload combination. Preclinical studies suggest that a DAR of 3.5 to 4 provides a good balance of efficacy and tolerability for many maytansinoid ADCs.[4] ADCs with a very high DAR (e.g., 9-10) have been shown to have a poorer therapeutic index due to decreased efficacy and tolerability.[4]
Q4: What are the primary analytical techniques for determining the DAR of this compound ADCs?
A4: The most common and reliable methods for DAR determination are:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates ADC species based on their hydrophobicity.[8][9][10] Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs, allowing for the calculation of the average DAR and the distribution of different DAR species.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a direct measurement of the molecular weight of the intact ADC or its subunits (light and heavy chains).[13][14][15] This allows for the precise determination of the number of conjugated drug molecules and the calculation of the average DAR.[14][15]
-
UV-Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths: 280 nm for the antibody and a wavelength specific to the drug payload.[10] However, this method can be less accurate due to potential overlap in absorbance spectra and interference from free drug.[10]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Average DAR | Insufficient molar excess of linker-payload. | Increase the molar ratio of the linker-payload to the antibody in the conjugation reaction. |
| Incomplete reduction of interchain disulfide bonds (for cysteine conjugation). | Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time and temperature to ensure complete reduction. | |
| Degradation of the linker-payload. | Verify the purity and integrity of the linker-payload before use. Store stock solutions appropriately.[16] | |
| High Average DAR | Excessive molar excess of linker-payload. | Decrease the molar ratio of the linker-payload to the antibody. |
| Over-reduction of the antibody, exposing additional conjugation sites. | Reduce the concentration of the reducing agent or shorten the reduction time. | |
| High Heterogeneity (Broad DAR Distribution) | Inconsistent reaction conditions (pH, temperature, time). | Standardize and carefully control all reaction parameters. |
| For lysine (B10760008) conjugation, the presence of many reactive lysine residues leads to a heterogeneous mixture.[17] | Consider site-specific conjugation methods to produce more homogeneous ADCs.[18] | |
| ADC Aggregation | High DAR leading to increased hydrophobicity.[5] | Optimize the DAR to a lower, more soluble range (e.g., 2-4).[4] |
| Inappropriate buffer conditions (pH, ionic strength). | Screen different formulation buffers to improve ADC stability.[19][20] | |
| Frequent freeze-thaw cycles.[5] | Aliquot the ADC solution after purification and avoid repeated freezing and thawing. | |
| Poor In Vivo Efficacy Despite Optimal In Vitro Potency | Rapid clearance of high DAR species.[2][4] | Characterize the DAR distribution and consider purifying the ADC to isolate species with a lower DAR. |
| Instability of the linker in circulation, leading to premature drug release.[21] | Evaluate the stability of the linker in plasma and consider alternative linker chemistries if necessary. | |
| Conjugation at a site that interferes with antigen binding.[21] | Investigate the impact of conjugation on antigen binding affinity. Site-specific conjugation can mitigate this risk. |
Section 3: Experimental Protocols
General Protocol for this compound ADC Conjugation (via Cysteine Residues)
This protocol outlines a general procedure for conjugating a maytansinoid payload to an antibody through interchain cysteine residues. Optimization will be required for each specific antibody and linker-payload combination.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound linker-payload with a maleimide (B117702) group
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution to a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Add a 2.5 to 5-fold molar excess of TCEP to the mAb solution.
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the this compound linker-payload in a suitable organic co-solvent (e.g., DMSO) at a high concentration.
-
Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess is 3-5 fold per free thiol.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
Protocol for DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.8 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 75% (v/v) 25 mM Sodium Phosphate, pH 7.0, and 25% (v/v) Isopropyl Alcohol
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes at a flow rate of 0.5-1.0 mL/min.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
Section 4: Data Presentation
Table 1: Impact of DAR on this compound ADC Properties
| DAR | In Vitro Potency | In Vivo Efficacy | Systemic Clearance | Tolerability | Therapeutic Index |
| ~2 | Moderate | Good | Low | High | Favorable |
| ~4 | High | Optimal | Moderate | Moderate | Optimal |
| ~6 | High | Suboptimal | High | Low | Reduced |
| >8 | Very High | Poor | Very High | Poor | Narrow |
| This table summarizes general trends observed in preclinical studies.[2][4] |
Section 5: Visualizations
Caption: Workflow for ADC conjugation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Challenges and advances in the assessment of the disposition of antibody‐drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. lcms.cz [lcms.cz]
- 12. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 13. hpst.cz [hpst.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices | MDPI [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: N-Me-L-Ala-Maytansinol Linker Analysis
This guide provides researchers, scientists, and drug development professionals with technical support for troubleshooting experiments involving N-Me-L-Ala-maytansinol linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cleavage mechanism for an this compound containing linker?
The primary cleavage mechanism for peptide-based linkers, such as those containing an N-Me-L-Ala sequence, is enzymatic proteolysis. After the ADC is internalized by a target cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[1] Within the acidic and enzyme-rich environment of the lysosome, proteases like cathepsin B recognize and cleave specific peptide sequences in the linker.[2][3] This cleavage event is designed to release the maytansinoid payload inside the target cell. While cathepsin B is a key enzyme, other lysosomal proteases like cathepsins L, S, and F may also be involved in the cleavage process.[1][2]
Q2: I am observing premature payload release in my in vitro plasma stability assay. What are the potential causes?
Premature payload release in plasma can compromise the therapeutic index of an ADC by causing off-target toxicity.[][5] Potential causes include:
-
Susceptibility to Plasma Proteases: Although designed for cleavage by intracellular proteases, some linker sequences may exhibit low-level susceptibility to proteases present in plasma.
-
Linker Chemistry Instability: The chemical bonds within the linker construct, aside from the target peptide bond, may be unstable. For instance, thioether or maleimide-based conjugation chemistries can be susceptible to degradation or exchange reactions in circulation.[6]
-
Assay Conditions: The experimental conditions of your in vitro assay, such as the use of depleted serum versus plasma, may influence metabolic activity and linker stability measurements.[7]
Q3: My ADC shows low efficacy in vivo, but the linker is stable in plasma. What could be the issue?
If the linker is stable in circulation but the ADC lacks efficacy, the problem may lie in the intracellular release mechanism.[][5] Consider the following:
-
Inefficient Linker Cleavage: The peptide sequence may not be an optimal substrate for the lysosomal proteases in the target cancer cells.[5] Some studies have shown that replacing L-amino acids with D-isomers can affect cleavage efficiency and stability.[8][9]
-
Impaired Intracellular Trafficking: The ADC may not be efficiently trafficked to the lysosome following internalization, preventing its exposure to the necessary proteases.
-
Formation of Inactive Metabolites: Upon cleavage, the released payload might be in a form that is not fully active. The complete liberation of the active maytansinoid often relies on a self-immolative spacer that disintegrates after the initial enzymatic cleavage.[9]
Q4: How can I confirm that the observed cleavage is due to cathepsin B activity?
To specifically determine the role of cathepsin B, you can perform cleavage assays using purified enzymes or cell-based models with manipulated enzyme activity.[10]
-
In Vitro Enzyme Assay: Incubate the ADC with purified cathepsin B and analyze the release of the payload over time using methods like HPLC or mass spectrometry.[11]
-
Inhibitor Studies: Perform the cleavage assay in a lysosomal extract or cell lysate in the presence and absence of a specific cathepsin B inhibitor. A significant reduction in payload release in the presence of the inhibitor would confirm cathepsin B's role.
-
Gene Knockout Models: Utilize cell lines where the gene for cathepsin B has been knocked out. A lack of payload release in these cells compared to wild-type cells would provide strong evidence for its involvement.[2][10] However, it's important to note that studies have shown other cathepsins can compensate for the loss of cathepsin B, cleaving the linker with varying efficiencies.[10]
Experimental Workflows & Protocols
Workflow for In Vitro Plasma Stability Assessment
This diagram outlines the typical workflow for evaluating the stability of an ADC linker in plasma.
Caption: Workflow for ADC in vitro plasma stability analysis.
Protocol: In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of an this compound ADC in plasma.
Materials:
-
ADC stock solution of known concentration.
-
Cryopreserved, pooled human or animal (rat, cynomolgus monkey) plasma.
-
Phosphate-buffered saline (PBS).
-
Incubator (37°C).
-
Analytical instruments: LC-MS/MS or ELISA plate reader.
-
Quenching solution (e.g., acetonitrile with internal standard).
Procedure:
-
Preparation: Thaw plasma at 37°C. Prepare a working solution of the ADC in PBS.
-
Incubation: Spike the ADC into the plasma to a final concentration (e.g., 50 µg/mL). Immediately aliquot samples for each time point (e.g., 0, 1, 6, 24, 48, 72 hours) into separate tubes. The T=0 sample should be quenched immediately. Place the remaining tubes in a 37°C incubator.
-
Sample Quenching: At each designated time point, remove an aliquot and stop the reaction. This can be done by protein precipitation (e.g., adding 3 volumes of cold acetonitrile) or by immunocapture of the ADC.
-
Analysis:
-
LC-MS/MS: After quenching and centrifugation, analyze the supernatant to quantify the amount of released payload. This provides a direct measure of linker cleavage.[7][12]
-
ELISA: Use a sandwich ELISA format to quantify the concentration of intact ADC remaining at each time point. This method measures the loss of the payload from the antibody.[12]
-
-
Data Interpretation: Calculate the percentage of intact ADC remaining at each time point relative to the T=0 sample. Plotting this percentage against time allows for the determination of the ADC's half-life in plasma.
Troubleshooting Guide
Troubleshooting Common Experimental Issues
This flowchart provides a logical path for troubleshooting unexpected results during linker stability and cleavage analysis.
Caption: Troubleshooting flowchart for ADC linker analysis.
Quantitative Data Summary
The stability of an ADC linker is a critical quality attribute that is often compared across different conditions and species.[7][13] The following table summarizes representative stability data for maytansinoid ADCs with cleavable linkers in plasma. Note: These are example values; actual results will vary based on the specific antibody, full linker structure, and conjugation site.
| ADC Construct | Species | Matrix | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Trastuzumab-MCC-DM1 | Rat | Plasma | 3 | ~37% | [14] |
| Anti-FRα-vc-DM1 | Mouse | Serum | 1 | >90% | [15] |
| Anti-EGFR-(l-Ala-d-Ala-l-Ala)-DM | Mouse | Plasma | 7 | >85% | [8] |
| Uncialamycin ADC (modified linker) | Mouse | Serum | 1 | ~93% | [5] |
Key Observations:
-
Linker stability can be species-dependent. For example, some linkers show higher stability in human serum compared to mouse serum.[2]
-
Modifications to the peptide sequence, such as the inclusion of D-amino acids or flanking residues, can significantly enhance plasma stability without compromising intracellular cleavage.[2][8][9]
-
The choice of conjugation chemistry and the site of conjugation on the antibody can influence the overall stability of the ADC, partly due to steric hindrance around the linker.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Premature Payload Release from N-Me-L-Ala-Maytansinol ADCs
Welcome to the technical support center for N-Me-L-Ala-maytansinol Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to premature payload release, a critical factor for ADC efficacy and safety.[1][2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
| Question/Issue | Possible Causes | Recommended Actions & Troubleshooting Steps |
| 1. High levels of free maytansinoid payload are detected in plasma shortly after ADC administration. | 1. Linker Instability: The linker connecting the payload to the antibody is susceptible to cleavage in systemic circulation. This is a known challenge for certain cleavable linkers, such as those with disulfide bonds or acid-labile hydrazones.[3][4][5] 2. Non-specific Enzyme Activity: Plasma enzymes, such as esterases or proteases like human neutrophil elastase, may cleave the linker prematurely.[3][6] 3. Thiol-Disulfide Exchange: For disulfide-linked ADCs, exchange with circulating thiols (e.g., albumin, glutathione) can cause premature payload release.[7] | 1. Evaluate and Modify Linker Chemistry: a. Steric Hindrance: For disulfide linkers, introduce steric hindrance (e.g., methyl groups) near the disulfide bond to reduce susceptibility to cleavage.[8] b. Alternative Linkers: Consider using more stable cleavable linkers (e.g., specific peptide sequences like Ala-Ala) or a non-cleavable linker (e.g., thioether via SMCC), which relies on antibody degradation for payload release.[9][10] c. Maleimide Stabilization: For cysteine-conjugated ADCs, ensure complete hydrolysis of the thiosuccinimide ring post-conjugation to prevent retro-Michael reactions.[5][11] 2. Conduct a Plasma Stability Assay: Perform the In Vitro Plasma Stability Assay (see protocol below) to quantify the rate of payload release in plasma from relevant species.[12] |
| 2. Inconsistent results (e.g., efficacy, toxicity) are observed between different batches of the ADC. | 1. Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation processes can lead to batches with different average DARs, affecting potency. 2. ADC Aggregation: Hydrophobic payloads like maytansinoids can promote aggregation, which can vary between batches. Aggregates are cleared rapidly from circulation and can increase off-target toxicity.[3] 3. Improper Storage: Degradation of the ADC or linker can occur if storage conditions (-80°C for long-term) are not maintained.[13] | 1. Thorough Batch Characterization: a. Measure the average DAR for each batch using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[14] b. Assess aggregation levels using Size Exclusion Chromatography (SEC).[15] 2. Optimize Formulation: If aggregation is an issue, consider formulation changes or the use of more hydrophilic linkers.[16] 3. Adhere to Storage Protocols: Ensure all batches are consistently stored under recommended conditions.[13] |
| 3. The ADC shows low in vivo efficacy despite high in vitro potency against target cells. | 1. Rapid Clearance/Poor PK: Premature payload release leads to a lower concentration of intact, active ADC reaching the tumor.[15] ADC aggregation can also lead to rapid clearance.[3] 2. Inefficient Payload Release at Target: The linker may be overly stable and not efficiently cleaved within the lysosomal compartment of the target cell.[3] 3. Multidrug Resistance (MDR): Target cells may express efflux pumps (e.g., MDR1/P-glycoprotein) that actively remove the released maytansinoid payload from the cytoplasm, reducing its cytotoxic effect.[17] | 1. Assess In Vivo Stability: Correlate pharmacokinetic (PK) data with efficacy data. Measure intact ADC and free payload levels in plasma over time. 2. Evaluate Intracellular Processing: a. Use the Lysosomal Stability/Payload Release Assay (see protocol below) to confirm the linker is cleaved in a simulated lysosomal environment.[3] b. Confirm efficient ADC internalization by target cells.[16] 3. Overcome MDR: a. Test for MDR1 expression in target cells. b. Consider using hydrophilic linkers (e.g., PEG-containing) which can help the released payload metabolite bypass efflux pumps.[17] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of premature payload release for maytansinoid ADCs? A1: The primary mechanisms depend on the linker used. For cleavable linkers, these include: 1) Enzymatic Cleavage in the plasma by non-target proteases or esterases[18][6]; 2) Chemical Instability , such as the reduction of disulfide linkers by circulating thiols like glutathione (B108866) or hydrolysis of acid-labile linkers at physiological pH[5][7][19]; and 3) Retro-Michael reaction for maleimide-based linkages if the succinimide (B58015) ring is not stabilized by hydrolysis.[11]
Q2: How does the choice between a cleavable and non-cleavable linker impact premature release and overall ADC function? A2: A stable linker is essential for minimizing off-target toxicity by ensuring the payload remains attached to the antibody in circulation.[10][20]
-
Cleavable Linkers are designed to release the payload upon entering the target cell (e.g., via lysosomal proteases).[7] If not perfectly stable, they can release the payload prematurely in the bloodstream.[4] However, they can enable a "bystander killing" effect, where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[9]
-
Non-Cleavable Linkers are generally more stable in circulation, as they release the payload only after the entire antibody is degraded in the lysosome.[10] This minimizes premature release but typically results in a charged metabolite (payload-linker-amino acid) that cannot diffuse out of the cell, thus preventing bystander killing.[21]
Q3: What linker design strategies can enhance stability and prevent premature payload release? A3: Several strategies can improve linker stability:
-
Steric Hindrance: Introducing bulky groups, like methyl groups, near a disulfide bond makes it physically harder for reducing agents to access and cleave the bond.[8]
-
Novel Peptide Sequences: Developing di- or tri-peptide linkers (e.g., Ala-Ala, EGCit) that are poor substrates for plasma proteases but are efficiently cleaved by lysosomal enzymes like Cathepsin B.[18][10][22] Incorporating D-amino acids into a peptide sequence can also significantly increase plasma stability.[21][23]
-
Optimized Maleimide Chemistry: Using self-hydrolyzing maleimides promotes rapid conversion of the initial thiosuccinimide conjugate into a hydrolyzed, more stable form that is not susceptible to the payload-releasing retro-Michael reaction.[11]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties like PEG can improve ADC solubility, reduce aggregation-induced clearance, and enhance pharmacokinetics.[3][16]
Quantitative Data Summary
The stability of the linker is paramount for ADC performance. The following table summarizes stability data for different linker types from published studies.
Table 1: Comparison of Linker Stability in Plasma
| Linker Type | ADC System | Condition | Result | Citation(s) |
|---|---|---|---|---|
| Valine-Citrulline (VCit) | Dipeptide Linker-MMAE ADC | 14-day incubation in mouse plasma | ~74% of conjugated payload was lost. | [18] |
| Glutamic acid-Glycine-Citrulline (EGCit) | Tripeptide Linker-MMAE ADC | 14-day incubation in mouse plasma | Almost no linker cleavage was observed. | [18] |
| Valine-Alanine (Val-Ala) | Dipeptide Linker-MMAE ADC | Incubation in mouse plasma | Hydrolyzed within 1 hour. | [19] |
| Sulfatase-Cleavable | Arylsulfatase-cleavable linker | Incubation in mouse plasma | High stability, lasting over 7 days. | [19] |
| Disulfide (SPDB) | DM4 Maytansinoid ADC | In vivo study in mice | Half-life of ~5.5 days. | [21] |
| Tripeptide (l-Ala-d-Ala-l-Ala) | Self-immolative Maytansinoid ADC | In vivo study in mice | Showed higher stability and better tolerability compared to linkers with adjacent L-alanyl residues. |[23] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and quantify the rate of payload deconjugation in plasma.[24][12]
Materials:
-
ADC of interest
-
Control antibody (unconjugated)
-
Plasma from relevant species (e.g., human, mouse, rat), anticoagulated (e.g., with heparin)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Quenching solution (e.g., cold acetonitrile (B52724) with internal standard)
-
LC-MS/MS system for free payload analysis
-
LC-MS system for intact/partially deconjugated ADC analysis (optional, for DAR)
Procedure:
-
Spike the ADC into plasma to a final concentration (e.g., 100 µg/mL). Also prepare a control sample by spiking the ADC into PBS.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours).
-
For free payload analysis, immediately stop the reaction by adding 3 volumes of cold acetonitrile to the aliquot to precipitate plasma proteins.
-
Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the concentration of released payload.
-
For average DAR analysis, samples can be analyzed directly by LC-MS after appropriate dilution or processed via affinity capture to isolate the ADC before analysis.[14]
-
Calculate the percentage of released payload at each time point or the change in average DAR over time.
Protocol 2: Lysosomal Stability / Payload Release Assay
Objective: To assess the ability of the ADC to release its payload in a simulated lysosomal environment.[3]
Materials:
-
ADC of interest
-
Isolated liver lysosomes (commercially available) or purified Cathepsin B
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT if required for the linker)
-
37°C incubator
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC (e.g., at 100 µg/mL) in the lysosomal assay buffer.
-
Initiate the reaction by adding either isolated lysosomes or a specified concentration of Cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.
-
Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Process the samples to remove proteins (e.g., centrifugation after acetonitrile precipitation).
-
Analyze the supernatant by LC-MS/MS to quantify the released this compound payload.
-
Calculate the percentage of released payload at each time point relative to the initial total conjugated payload.
Visualizations
Caption: Desired vs. undesired pathways for an ADC.
Caption: Troubleshooting logic for premature payload release.
Caption: Experimental workflow for plasma stability assay.
References
- 1. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. njbio.com [njbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 21. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ADC Plasma Stability Assay [iqbiosciences.com]
Technical Support Center: Navigating the Hydrophobicity of Maytansinoid Payloads
Welcome to the technical support center for researchers, scientists, and drug development professionals working with maytansinoid payloads for Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions related to the challenges posed by the hydrophobic nature of maytansinoids, such as DM1 and DM4.
Frequently Asked Questions (FAQs)
Q1: Why are maytansinoid payloads, like DM1 and DM4, considered challenging to work with?
A1: Maytansinoids are potent microtubule-inhibiting agents widely used in ADCs. However, their inherent hydrophobicity presents significant challenges. This can lead to issues such as ADC aggregation, poor aqueous solubility, and reduced stability.[1][2][3] These factors can negatively impact the manufacturing process, pharmacokinetics, and the overall therapeutic window of the ADC.[2]
Q2: What are the primary consequences of high hydrophobicity in a maytansinoid ADC?
A2: The high hydrophobicity of maytansinoid ADCs can lead to several undesirable consequences:
-
Aggregation: Increased hydrophobicity is a major driver of protein aggregation. Aggregated ADCs can be immunogenic and exhibit altered pharmacokinetic profiles.[4][5]
-
Reduced Stability: The conjugation of hydrophobic payloads can destabilize the antibody structure, making it more prone to degradation.[2][6]
-
Poor Pharmacokinetics: Hydrophobic ADCs are often cleared more rapidly from circulation, reducing their exposure to the target tumor cells.
-
Manufacturing and Formulation Difficulties: Poor solubility can complicate the conjugation process and the development of stable, high-concentration formulations.[5]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity of a maytansinoid ADC?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Generally, a higher DAR leads to increased hydrophobicity of the ADC.[4] This is because each conjugated maytansinoid payload contributes to the overall non-polar character of the molecule. While a higher DAR can increase potency, it can also exacerbate the problems associated with hydrophobicity, such as aggregation and instability.[4]
Q4: What are the main analytical techniques used to assess the hydrophobicity and aggregation of maytansinoid ADCs?
A4: Several analytical techniques are essential for characterizing maytansinoid ADCs:
-
Hydrophobic Interaction Chromatography (HIC): This is a key method for determining the drug-load distribution and average DAR. It separates ADC species based on their hydrophobicity.[7][8][9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is also used to assess hydrophobicity and can be employed for DAR determination.[11][12]
-
Size Exclusion Chromatography (SEC): SEC is the primary method for detecting and quantifying aggregates and fragments in an ADC preparation.[11][12]
Troubleshooting Guides
Issue 1: ADC Aggregation Observed During or After Conjugation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High hydrophobicity of the maytansinoid payload. | Incorporate a hydrophilic linker into the ADC design. Options include polyethylene (B3416737) glycol (PEG) linkers or linkers containing charged groups like sulfonates.[13][14][15] | A significant reduction in the overall hydrophobicity of the ADC, leading to decreased aggregation. |
| High Drug-to-Antibody Ratio (DAR). | Optimize the conjugation reaction to achieve a lower, more controlled DAR. This can involve adjusting the molar ratio of the linker-payload to the antibody or modifying reaction conditions such as temperature.[11] | A lower average DAR will result in a less hydrophobic ADC, reducing the propensity for aggregation. |
| Unfavorable buffer conditions during conjugation or formulation. | Screen different buffer compositions, pH, and excipients. The addition of surfactants or other stabilizing agents can help prevent aggregation. | Identification of a formulation that maintains the stability and solubility of the ADC. |
| Issues with the antibody itself. | Ensure the starting antibody material is of high quality and free of aggregates. Perform SEC on the unconjugated antibody. | A clean, monomeric antibody starting material will reduce the likelihood of aggregation in the final ADC product. |
Issue 2: Low Yield or Precipitation During the Conjugation Reaction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of the maytansinoid-linker construct in the aqueous reaction buffer. | Increase the proportion of a water-miscible organic co-solvent (e.g., DMSO, DMA) in the reaction buffer. However, the concentration of the organic solvent should be carefully optimized to avoid denaturing the antibody. | Improved solubility of the linker-payload, leading to a more efficient conjugation reaction and higher yields. |
| The pH of the reaction buffer is not optimal for the conjugation chemistry. | Adjust the pH of the reaction buffer. For example, lysine-based conjugations are typically performed at a slightly basic pH, while cysteine-based conjugations are often carried out closer to neutral pH.[16] | An optimized pH will enhance the reaction kinetics and improve the overall conjugation efficiency. |
Experimental Protocols
Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general framework for analyzing the DAR of a maytansinoid ADC. Specific parameters may need to be optimized for your particular ADC and HPLC system.
1. Materials:
- ADC sample
- HIC column (e.g., Butyl, Polyamide, or Amide-based)[17]
- Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
- Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- HPLC system with a UV detector
2. Procedure:
- Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
- Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.
- Injection: Inject 10-50 µg of the prepared ADC sample onto the column.
- Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
- Detection: Monitor the elution profile at 280 nm.
- Data Analysis:
- Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
- Integrate the area of each peak.
- Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
Protocol 2: General Procedure for Conjugation of a Maytansinoid Payload with a Hydrophilic Linker
This protocol describes a general workflow for conjugating a thiol-containing maytansinoid derivative (e.g., DM1) to an antibody via a maleimide-containing hydrophilic linker.
1. Antibody Preparation (for cysteine conjugation):
- Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The molar excess of TCEP will determine the number of available thiol groups for conjugation.
- Remove the excess reducing agent using a desalting column or tangential flow filtration.
2. Conjugation Reaction:
- Dissolve the maleimide-functionalized hydrophilic linker-maytansinoid payload in an organic co-solvent like DMSO.
- Add the dissolved linker-payload to the reduced and purified antibody solution. The reaction is typically carried out in a buffer at a pH of around 7.0-7.5.
- Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).
3. Purification of the ADC:
- Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
- Purify the ADC from unconjugated payload, linker, and other reaction components using techniques such as SEC or tangential flow filtration.
4. Characterization:
- Determine the average DAR and drug distribution using HIC (as described in Protocol 1).
- Assess the level of aggregation using SEC.
- Confirm the identity and integrity of the ADC using mass spectrometry.
Quantitative Data Summary
Table 1: Comparison of Hydrophobicity for Different Drug-Linkers
| Drug-Linker | Calculated AlogP | RP-HPLC Retention Time (min) | Relative Hydrophobicity |
| MCC-Maytansinoid | 3.76 | 5.5 | Less Hydrophobic |
| MC-VC-PAB-MMAE | 4.79 | 11.5 | More Hydrophobic |
Data adapted from a study comparing maytansinoid and auristatin-based drug-linkers.[11][12]
Table 2: Impact of DAR on ADC Stability (Illustrative)
| ADC | Average DAR | Aggregation after 14 days at 40°C (%) |
| Trastuzumab (unconjugated) | 0 | Not significant |
| T-MCC (modified antibody) | N/A | ~32% |
| T-DM1 | ~3.5 | ~5% |
Data from a study on the physicochemical stability of Trastuzumab-DM1.[6]
Visualizations
Caption: General workflow for maytansinoid ADC preparation and analysis.
Caption: Relationship between hydrophobicity, challenges, and solutions.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. veranova.com [veranova.com]
- 5. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 17. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Pharmacokinetics of Lysine-Linked Maytansinoid Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lysine-linked maytansinoid antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the common pharmacokinetic challenges observed with lysine-linked maytansinoid ADCs?
A1: Lysine-linked maytansinoid ADCs, such as ado-trastuzumab emtansine (T-DM1), can exhibit certain pharmacokinetic challenges. A primary issue is a faster clearance rate compared to the unconjugated monoclonal antibody (mAb).[1][2][3][4][5] This can be attributed to factors such as the stability of the linker and the drug-to-antibody ratio (DAR).[1] Additionally, the heterogeneity of lysine (B10760008) conjugation can lead to a mixture of ADC species with varying pharmacokinetic profiles.[6][7]
Q2: How does the linker stability impact the pharmacokinetics of these ADCs?
A2: The stability of the linker is a critical determinant of an ADC's pharmacokinetic profile and therapeutic index.[8] For many lysine-linked maytansinoid ADCs, a maleimide-based linker like SMCC is used. The thiol-maleimide linkage can be susceptible to deconjugation in the plasma, leading to premature release of the cytotoxic payload and faster clearance of the ADC.[5][9] Studies have shown that ADCs with more stable linkers, such as non-cleavable thioether linkers, can exhibit improved pharmacokinetic profiles.[10][11]
Q3: What is the effect of the drug-to-antibody ratio (DAR) on the pharmacokinetics of maytansinoid ADCs?
A3: The drug-to-antibody ratio (DAR) significantly influences the pharmacokinetics of maytansinoid ADCs. While a higher DAR can increase in vitro potency, it can also lead to faster clearance and increased accumulation in the liver.[1] This can potentially decrease efficacy and increase off-target toxicity.[1] Therefore, optimizing the DAR is a key strategy to improve the therapeutic index. A lower DAR may improve tumor uptake and overall tolerability.[1]
Q4: What are the main catabolites of lysine-linked maytansinoid ADCs like T-DM1?
A4: The primary catabolite of lysine-linked maytansinoid ADCs with a non-cleavable linker, such as T-DM1, is typically the lysine-linker-drug complex (e.g., lysine-SMCC-DM1).[5] This is the result of intracellular proteolytic degradation of the antibody backbone within the lysosome of the target cell.[5][12]
Troubleshooting Guides
Issue 1: My lysine-linked maytansinoid ADC shows rapid clearance in vivo.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Linker Instability | - Consider using a more stable linker chemistry. Non-cleavable linkers like SMCC (thioether) are generally more stable in circulation than some cleavable linkers.[10] - If using a maleimide-based linker, investigate alternative conjugation strategies or linker modifications to enhance stability. |
| High Drug-to-Antibody Ratio (DAR) | - Optimize the conjugation conditions to achieve a lower average DAR. A DAR of 3-4 is often a good starting point for maytansinoid ADCs.[1] - Characterize the DAR distribution of your ADC preparation using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to ensure consistency.[][14] |
| ADC Aggregation | - Aggregation can lead to rapid clearance by the reticuloendothelial system. Analyze your ADC preparation for aggregates using Size Exclusion Chromatography (SEC). - Optimize the formulation buffer to improve ADC stability and prevent aggregation.[15] - Consider incorporating hydrophilic linkers to reduce the hydrophobicity of the ADC and minimize aggregation.[15][16] |
Issue 2: I am observing off-target toxicity with my maytansinoid ADC.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Premature Payload Release | - As with rapid clearance, this is often due to linker instability.[8] Evaluate the stability of your linker in plasma. - The use of more stable linkers can minimize the systemic release of the cytotoxic payload.[11] |
| High DAR | - A high DAR can contribute to off-target toxicity.[1] Experiment with preparing ADCs with a lower DAR. |
| Non-specific Uptake | - The hydrophobicity of the ADC can lead to non-specific uptake by tissues like the liver.[15] Using hydrophilic linkers can help mitigate this.[15][16] |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Trastuzumab Emtansine (T-DM1) in Patients with HER2-Positive Metastatic Breast Cancer.
| Parameter | Value | Reference |
| Clearance (CL) | 0.676 L/day | [3] |
| Volume of Distribution (Vc) | 3.127 L | [3] |
| Terminal Half-life (t1/2) | 3.94 days | [3] |
| Cycle 1 Cmax | 74.4 ± 10.1 µg/mL | [17] |
| Cycle 1 Ctrough | 1.34 ± 0.802 µg/mL | [17] |
| Cycle 1 AUCinf | 338 ± 69.5 µg*day/mL | [17] |
Table 2: Comparison of Hydrophobicity of Different Drug-Linkers.
| Drug-Linker | Calculated AlogP | RP-HPLC Retention Time (min) | Reference |
| MCC-maytansinoid | 3.76 | 5.5 | [18] |
| MC-VC-PAB-MMAE | 4.79 | 11.5 | [18] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This protocol provides a basic method for determining the average DAR of a maytansinoid ADC.
Materials:
-
Purified maytansinoid ADC sample
-
Unconjugated antibody (mAb) of the same isotype
-
Maytansinoid payload standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the molar extinction coefficients (ε) of the mAb and the maytansinoid payload at two different wavelengths (e.g., 252 nm and 280 nm). This is typically done by measuring the absorbance of solutions of known concentrations.
-
Measure the absorbance of the purified ADC sample at the same two wavelengths (A252 and A280).
-
Calculate the concentration of the antibody and the drug in the ADC sample using the Beer-Lambert law and solving a system of two linear equations:
-
A280 = εAb,280 * CAb + εDrug,280 * CDrug
-
A252 = εAb,252 * CAb + εDrug,252 * CDrug
-
-
Calculate the average DAR using the following formula:
-
DAR = CDrug / CAb
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetics of a lysine-linked maytansinoid ADC in a mouse model.[19][20][21][22]
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Lysine-linked maytansinoid ADC
-
Vehicle for ADC formulation (e.g., sterile PBS)
-
Anesthetic
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
-80°C freezer
-
Analytical method for quantifying ADC levels in plasma (e.g., ELISA)
Procedure:
-
Animal Acclimatization and Tumor Implantation: Acclimatize mice to the facility for at least one week. Implant tumor cells subcutaneously and allow tumors to grow to a specified size.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.
-
Serial Blood Collection: At predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 96 hr, 168 hr post-dose), collect a small volume of blood (e.g., 20-50 µL) from each mouse.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Quantification of ADC: Analyze the plasma samples using a validated analytical method, such as an ELISA, to determine the concentration of the ADC at each time point.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and half-life (t1/2), using non-compartmental analysis.
Visualizations
Caption: A generalized workflow for the development and characterization of ADCs.
Caption: Metabolic pathway of a lysine-linked maytansinoid ADC with a non-cleavable linker.
References
- 1. adcreview.com [adcreview.com]
- 2. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody-drug conjugate in development for the treatment of HER2-positive cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An integrated multiple-analyte pharmacokinetic model to characterize trastuzumab emtansine (T-DM1) clearance pathways and to evaluate reduced pharmacokinetic sampling in patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escopharma.com [escopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Data from The Effect of Different Linkers on Target Cell Catabolism and Pharmacokinetics/Pharmacodynamics of Trastuzumab Maytansinoid Conjugates - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 14. pharmiweb.com [pharmiweb.com]
- 15. benchchem.com [benchchem.com]
- 16. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 17. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. unmc.edu [unmc.edu]
- 22. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Me-L-Ala-maytansinol and DM1 Cytotoxicity
In the landscape of antibody-drug conjugate (ADC) payloads, maytansinoids stand out for their potent anti-tumor activity. Among these, N-Me-L-Ala-maytansinol and DM1 (Mertansine) are two prominent derivatives utilized in the development of targeted cancer therapies. This guide provides a comparative overview of their cytotoxicity, supported by available experimental data, detailed methodologies for assessing their efficacy, and visualizations of their mechanism of action and experimental workflows.
Mechanism of Action: Potent Microtubule Inhibitors
Both this compound and DM1 are derivatives of maytansine (B1676224) and exert their cytotoxic effects through the same fundamental mechanism: the inhibition of tubulin polymerization.[1] By binding to tubulin, they prevent the formation of microtubules, which are essential components of the mitotic spindle.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2] Their high potency makes them suitable as payloads for ADCs, where their systemic toxicity is minimized by targeted delivery to cancer cells.[3][4]
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 Value |
| This compound | MMT/EGFRvIII | 24 nM[] |
| U251/EGFRvIII | 3 nM[] | |
| C4-2 | 6 nM[] | |
| DM1 (Mertansine) | HCT-15 | 0.750 nM[6] |
| A431 | 0.04 nM[6] | |
| MDA-MB-231 | 0.12 µM[6] | |
| Biliary Tract Cancer Cell Lines | 0.79–7.2 nM[7] | |
| B16F10 Melanoma | 0.092 µg/mL[3] |
Note: The provided IC50 values are for the free maytansinoid drugs and not as part of an antibody-drug conjugate, unless otherwise specified. The potency of an ADC is influenced by factors such as antibody targeting, linker stability, and internalization efficiency.
Experimental Protocols
The following is a representative protocol for determining the in vitro cytotoxicity of maytansinoid compounds using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and DM1 in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and DM1 stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and DM1 in complete cell culture medium from the stock solutions. A typical concentration range might be from 0.01 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for cytotoxicity comparison and the signaling pathway of maytansinoid-induced apoptosis.
Caption: Experimental workflow for in vitro cytotoxicity comparison.
Caption: Signaling pathway of maytansinoid-induced apoptosis.
References
- 1. N-Me-L-Ala-maytansinol|CAS 77668-69-0|DC Chemicals [dcchemicals.com]
- 2. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Mertansine | DM1 | ADC Cytotoxin | Microtubules/Tubulin | TargetMol [targetmol.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
A Comparative Guide to Maytansinoid Payloads: N-Me-L-Ala-maytansinol vs. DM4 in Bystander Killing Effect
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by the bystander killing effect, where the cytotoxic payload released from a targeted cancer cell diffuses to and eliminates neighboring antigen-negative cells. This guide provides a detailed comparison of two potent maytansinoid payloads, N-Me-L-Ala-maytansinol and DM4, with a focus on their capacity to induce this critical bystander effect.
Executive Summary
Both this compound and DM4 are highly potent microtubule-inhibiting agents used as payloads in ADCs. Their ability to induce a bystander effect is intrinsically linked to the cell permeability of their metabolites, a property largely governed by hydrophobicity and charge. While DM4 is a well-established maytansinoid capable of inducing bystander killing, this compound represents a newer generation of maytansinoids designed with potentially enhanced properties for this effect. The key distinction lies in the modifications of the maytansinoid structure that influence the hydrophobicity of the released, active payload. Increased hydrophobicity generally correlates with improved cell permeability and, consequently, a more potent bystander killing effect.
Chemical Structures of the Payloads
A clear understanding of the chemical structures of this compound and DM4 is fundamental to appreciating their mechanisms of action and the properties of their active metabolites.
This compound is a hydrophobic and cell-permeable maytansinoid payload.[1][] Its structure is designed for conjugation to an antibody, often via a cleavable linker.
DM4 , or N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine, is another potent maytansinoid derivative.[3][4][5][6] It contains a thiol group that allows for conjugation to a linker. Upon intracellular processing, a thiol-containing metabolite is released, which can then be S-methylated.[7]
Mechanism of Bystander Killing
The bystander killing effect of maytansinoid-based ADCs is a multi-step process that relies on the efficient release and diffusion of a potent cytotoxic agent.
References
- 1. This compound, 77668-69-0 | BroadPharm [broadpharm.com]
- 3. Maytansinoid DM 4 | 796073-69-3 | FD36534 | Biosynth [biosynth.com]
- 4. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Maytansinoid DM4|CAS 796073-69-3|DC Chemicals [dcchemicals.com]
- 7. ricerca.unich.it [ricerca.unich.it]
Comparative Efficacy of N-Me-L-Ala-Maytansinol ADC in Preclinical Models
This guide provides a comparative analysis of the preclinical efficacy of antibody-drug conjugates (ADCs) utilizing a maytansinoid payload, with a focus on structures incorporating N-methyl-L-alanine in the linker. The performance of these novel ADCs is compared with established maytansinoid-based ADCs, supported by experimental data from in vitro and in vivo studies.
Introduction to Maytansinoid ADCs
Maytansinoid-based ADCs are a class of targeted cancer therapies that consist of a monoclonal antibody (mAb) conjugated to a potent maytansinoid microtubule inhibitor via a chemical linker. Upon binding to a target antigen on the surface of cancer cells, the ADC is internalized, and the maytansinoid payload is released, leading to cell cycle arrest and apoptosis. The design of the linker, which can be cleavable or non-cleavable, significantly influences the ADC's efficacy, stability, and toxicity profile.
Novel linker technologies, such as those incorporating N-methyl-L-alanine, aim to enhance the therapeutic window by improving stability in circulation and ensuring efficient payload release within the target cell. This guide examines the preclinical evidence supporting the efficacy of such an ADC.
In Vitro Efficacy
The in vitro potency of maytansinoid ADCs is typically evaluated through cytotoxicity assays on antigen-expressing cancer cell lines. Key metrics include the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.
Comparative Cytotoxicity Data
| Cell Line | Target Antigen | N-Me-L-Ala-Maytansinol ADC IC50 (ng/mL) | Comparator ADC (e.g., T-DM1) IC50 (ng/mL) |
| SK-BR-3 | HER2 | Data not publicly available | 0.2-2.5 |
| BT-474 | HER2 | Data not publicly available | 0.3-3.0 |
| NCI-N87 | HER2 | Data not publicly available | 1.0-5.0 |
| MDA-MB-231 | (Antigen Negative) | Data not publicly available | >1000 |
In Vivo Efficacy
The anti-tumor activity of ADCs is assessed in preclinical animal models, most commonly in mouse xenograft models where human cancer cells are implanted into immunocompromised mice.
Comparative Xenograft Model Data
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Study Endpoint |
| SK-BR-3 (Ovarian) | Vehicle Control | 0 | Tumor volume >1000 mm³ |
| This compound ADC (5 mg/kg) | Data not publicly available | - | |
| Comparator ADC (5 mg/kg) | 95 | Day 21 | |
| BT-474 (Breast) | Vehicle Control | 0 | Tumor volume >1000 mm³ |
| This compound ADC (5 mg/kg) | Data not publicly available | - | |
| Comparator ADC (5 mg/kg) | 98 (with regression) | Day 28 |
Note: As with in vitro data, specific in vivo efficacy data for a precisely named "this compound ADC" is not publicly available. This table illustrates the standard format for presenting such comparative data.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture : Antigen-positive and negative cancer cell lines are cultured in appropriate media and conditions.
-
Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
ADC Treatment : Cells are treated with serial dilutions of the ADC and a negative control ADC for 72-96 hours.
-
Viability Assessment : Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis : Luminescence is read on a plate reader, and the data is normalized to untreated controls. IC50 values are calculated using a non-linear regression model.
In Vivo Xenograft Efficacy Study
-
Cell Implantation : 5-10 million human cancer cells (e.g., BT-474) are implanted subcutaneously into the flank of female immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth : Tumors are allowed to grow to an average volume of 100-200 mm³.
-
Randomization : Mice are randomized into treatment groups (e.g., vehicle control, this compound ADC, comparator ADC).
-
Dosing : ADCs are administered intravenously at a specified dose and schedule (e.g., 5 mg/kg, once).
-
Monitoring : Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size (e.g., 1000 mm³), or after a specified time period. Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Visualizations
Caption: Mechanism of action for a maytansinoid ADC.
Caption: Workflow for a preclinical in vivo ADC efficacy study.
Caption: Comparison of cleavable vs. non-cleavable linkers.
Comparative Analysis of N-Me-L-Ala-Maytansinol Antibody-Drug Conjugates in Cross-Reactivity Studies
For Immediate Release
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the N-Me-L-Ala-maytansinol payload, with a focus on cross-reactivity and bystander effect. Data is compared against other common maytansinoid-based ADCs, such as those employing DM1 and DM4, to provide researchers, scientists, and drug development professionals with a clear understanding of their relative performance.
Executive Summary
This compound is a potent maytansinoid payload designed for use in ADCs.[1] Maytansinoids as a class exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] The design of the linker and modifications to the maytansinoid structure can significantly impact the ADC's stability, potency, and off-target toxicity. This guide explores these nuances through a comparative analysis of in vitro and in vivo data.
Mechanism of Action and Signaling Pathway
Maytansinoid-based ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the maytansinoid payload. The payload then binds to tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and ultimately apoptosis.[3]
Comparative In Vitro Cytotoxicity
The in vitro cytotoxicity of maytansinoid ADCs is a critical measure of their potency against target cancer cells. The following table summarizes hypothetical IC50 values for different maytansinoid ADCs against an antigen-positive cell line. While specific data for an this compound ADC is not publicly available, its performance is inferred based on studies of structurally similar peptide-linked maytansinoids.
| ADC Payload | Linker Type | Target Cell Line | IC50 (ng/mL) |
| This compound | Peptide-cleavable | HER2+ (SK-BR-3) | 0.5 - 2.0 |
| DM1 | Non-cleavable (SMCC) | HER2+ (SK-BR-3) | 1.0 - 5.0 |
| DM4 | Cleavable (SPDB) | HER2+ (SK-BR-3) | 0.1 - 1.0 |
Note: Lower IC50 values indicate higher potency. These values are illustrative and can vary based on the antibody, linker, and cell line used.
Bystander Effect and Cross-Reactivity
The bystander effect, the ability of an ADC to kill neighboring antigen-negative cells, is a crucial attribute for treating heterogeneous tumors.[4] This effect is largely dependent on the membrane permeability of the released payload. Payloads from cleavable linkers are generally more membrane-permeable and thus exhibit a stronger bystander effect.[5] The hydrophobicity of the maytansinoid derivative also plays a role, with more hydrophobic metabolites showing increased bystander killing.[6]
ADCs with tripeptide linkers containing alanine (B10760859) residues have been shown to be well-tolerated in vivo, suggesting a favorable balance between linker stability in circulation and efficient payload release in the tumor microenvironment.[7] This suggests that an this compound ADC would likely exhibit a potent bystander effect.
Off-Target Toxicity Profile
Off-target toxicity is a major concern in ADC development and is often related to premature release of the payload in circulation or binding of the ADC to healthy tissues.[2] Maytansinoid payloads like DM1 and DM4 have been associated with toxicities such as thrombocytopenia and hepatotoxicity.[6][8]
The stability of the linker is a key determinant of off-target toxicity. While specific in vivo toxicity data for this compound ADCs is not available, the use of a stable peptide linker, such as one incorporating D-alanine, has been shown to improve the in vivo tolerance of maytansinoid ADCs.[7]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of an ADC in a target cell line.
Protocol:
-
Cell Seeding: Seed target cells (e.g., SK-BR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC. Replace the cell culture medium with the ADC dilutions.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C.[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the ADC concentration. Determine the IC50 value using a sigmoidal dose-response curve.[9]
Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Protocol:
-
Cell Preparation: Use two cell lines: an antigen-positive line and an antigen-negative line. The antigen-negative line should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72 to 120 hours.
-
Fluorescence Measurement: Measure the fluorescence of the GFP-labeled antigen-negative cells using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Determine the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells. A decrease in the fluorescence signal indicates a bystander effect.
Off-Target Binding Assessment (Cell Microarray)
This in vitro method assesses the binding of an ADC to a wide range of human membrane and secreted proteins to identify potential off-target interactions.
Protocol:
-
Array Preparation: A library of human plasma membrane and secreted proteins are individually overexpressed in a human cell line (e.g., HEK293). These cells are then arrayed on a slide.[10][11]
-
ADC Incubation: The cell microarray is incubated with the ADC of interest, which has been fluorescently labeled.
-
Washing: The array is washed to remove any unbound ADC.
-
Detection: The microarray is scanned to detect fluorescence, indicating where the ADC has bound.
-
Analysis: The intensity of the fluorescence signal is quantified to identify potential off-target binding proteins.
Conclusion
ADCs based on this compound are poised to be highly potent anti-cancer agents. The incorporation of a peptide linker suggests the potential for a significant bystander effect, which is advantageous for treating heterogeneous tumors. Furthermore, the chemical modifications inherent in the N-Me-L-Ala structure may contribute to improved stability and a more favorable safety profile compared to earlier-generation maytansinoid ADCs. The experimental protocols provided herein offer a framework for the preclinical evaluation of these and other novel ADCs. Further in vivo studies are warranted to fully characterize the cross-reactivity and therapeutic index of this compound ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
In Vivo Stability of Maytansinoid ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, directly impacting both efficacy and toxicity. For maytansinoid ADCs, which utilize highly potent tubulin inhibitors as their cytotoxic payload, maintaining stability in circulation is paramount to ensure targeted delivery to tumor cells and minimize off-target side effects. This guide provides a comparative analysis of the in vivo stability of different maytansinoid ADCs, supported by experimental data and detailed methodologies.
The stability of a maytansinoid ADC in vivo is primarily influenced by the linker connecting the maytansinoid payload to the monoclonal antibody. Both cleavable and non-cleavable linkers are employed, each with distinct advantages and disadvantages that affect the pharmacokinetics and overall performance of the ADC.
Key Factors Influencing In Vivo Stability:
-
Linker Chemistry: The type of chemical bond used to attach the maytansinoid to the antibody is the most critical factor. Non-cleavable linkers, such as the thioether linkage in SMCC-DM1, generally exhibit higher plasma stability.[1] In contrast, cleavable linkers, like disulfide-based linkers (e.g., SPP, SPDB), are designed to release the payload in the reducing environment of the tumor cell but can be susceptible to premature cleavage in circulation.[2]
-
Steric Hindrance: For disulfide linkers, increasing the steric hindrance around the disulfide bond can enhance stability against reduction. Studies have shown that conjugates with more sterically hindered disulfide linkages are more stable to reductive cleavage.[3][4]
-
Payload: The specific maytansinoid derivative, such as DM1 or DM4, can also influence stability, although the linker chemistry is the dominant factor.[1]
-
Conjugation Site: The site of conjugation on the antibody, whether through lysine (B10760008) residues or site-specific engineered cysteines, can impact the homogeneity and in vivo stability of the ADC.
Comparative In Vivo Stability Data
The following table summarizes key pharmacokinetic parameters for several maytansinoid ADCs, providing a quantitative comparison of their in vivo stability.
| ADC Name (Generic) | Antibody Target | Linker Type | Maytansinoid Payload | Half-life (t½) | Circulating Free Payload | Key Findings & Citations |
| Trastuzumab Emtansine (T-DM1) | HER2 | Non-cleavable (SMCC) | DM1 | ~3.5 - 4 days | Peak plasma concentrations < 10 ng/mL | Exhibits high stability with minimal premature drug release. The clearance of T-DM1 is faster than that of the total antibody, suggesting some deconjugation.[5][6][7] |
| Coltuximab Ravtansine (SAR3419) | CD19 | Cleavable (SPDB) | DM4 | ~3 - 7 days | Quantifiable in plasma | Demonstrates a balance of stability and payload release. The disulfide linker is designed for intracellular cleavage.[8][9][10] |
| Lorvotuzumab Mertansine (IMGN901) | CD56 | Cleavable (Disulfide) | DM1 | Data not consistently reported | Not specified in readily available literature | A maytansinoid ADC with a cleavable linker targeting CD56-positive tumors.[4][11] |
| Indatuximab Ravtansine (BT062) | CD138 | Cleavable | DM4 | Rapid clearance | Not specified in readily available literature | Shows rapid clearance in vivo.[12][13] |
| huC242-SPDB-DM4 | CanAg | Cleavable (SPDB) | DM4 | Half-life not explicitly stated, but stability is intermediate and influenced by steric hindrance. | Not specified in readily available literature | The conjugate with intermediate disulfide bond stability displayed the best efficacy in preclinical models.[3][4] |
Experimental Protocols
Accurate assessment of in vivo ADC stability is crucial for preclinical and clinical development. The following are detailed methodologies for key experiments.
Pharmacokinetic (PK) Analysis in Preclinical Models (e.g., Mice)
This protocol outlines the general procedure for determining the pharmacokinetic profile of a maytansinoid ADC in a mouse model.
Methodology:
-
Animal Model: Utilize appropriate mouse strains (e.g., BALB/c or tumor-xenograft models).
-
ADC Administration: Administer the maytansinoid ADC intravenously (IV) at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 7 days).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification of Total Antibody:
-
Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (conjugated and unconjugated).
-
Coat a microplate with an anti-human IgG antibody.
-
Add plasma samples and standards.
-
Detect with a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.
-
Measure absorbance and calculate the concentration based on a standard curve.
-
-
Quantification of Intact ADC:
-
Employ an ELISA-based method that specifically captures the ADC.
-
Coat a microplate with an antibody targeting the specific antigen of the ADC.
-
Add plasma samples and standards.
-
Detect with an HRP-conjugated anti-human IgG antibody.
-
This method quantifies the amount of antibody that is still conjugated to at least one payload molecule.
-
-
Quantification of Free Maytansinoid Payload:
-
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of the free maytansinoid (e.g., DM1 or DM4) in plasma.[6][14]
-
Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) and perform solid-phase extraction (SPE) to isolate the small molecule payload. For disulfide-linked payloads, a reduction step may be necessary.[14]
-
LC-MS/MS Analysis: Separate the analyte using a suitable HPLC column and detect and quantify using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) for the total antibody and the intact ADC using non-compartmental analysis.
-
Plot the concentration-time profiles for all three analytes (total antibody, intact ADC, and free payload).
-
In Vitro Plasma Stability Assay
This assay provides a preliminary assessment of ADC stability in a biological matrix before moving into in vivo studies.
Methodology:
-
Plasma Source: Obtain plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).
-
Incubation: Incubate the maytansinoid ADC in the plasma at 37°C for a specified period (e.g., up to 7 days).
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Analysis:
-
Intact ADC and DAR Evolution: Use hydrophobic interaction chromatography (HIC) or LC-MS to analyze the drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates deconjugation.
-
Free Payload Quantification: Use LC-MS/MS to measure the concentration of the released maytansinoid in the plasma supernatant after protein precipitation.
-
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the in vitro stability profile.
Visualizing ADC Stability and Analysis
The following diagrams illustrate key concepts and workflows related to the in vivo stability of maytansinoid ADCs.
Conclusion
The in vivo stability of maytansinoid ADCs is a multifaceted characteristic that is crucial for their clinical success. Non-cleavable linkers generally offer greater stability in circulation, potentially leading to a better safety profile, while cleavable linkers can provide potent bystander killing effects. The choice of linker and maytansinoid payload must be carefully optimized for each specific target and indication. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation and comparison of the in vivo stability of different maytansinoid ADCs, aiding in the selection and development of next-generation cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indatuximab ravtansine plus dexamethasone with lenalidomide or pomalidomide in relapsed or refractory multiple myeloma: a multicentre, phase 1/2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I multidose-escalation study of the anti-CD19 maytansinoid immunoconjugate SAR3419 administered by intravenous infusion every 3 weeks to patients with relapsed/refractory B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. Phase I study of IMGN901, a CD56-targeting antibody-drug conjugate, in patients with CD56-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indatuximab Ravtansine (BT062) Monotherapy in Patients With Relapsed and/or Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indatuximab ravtansine - Wikipedia [en.wikipedia.org]
- 14. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of N-Me-L-Ala-maytansinol and Other Tubulin Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the potency of various tubulin inhibitors is paramount for advancing cancer therapeutics. This guide provides a comprehensive comparison of N-Me-L-Ala-maytansinol, a potent maytansinoid derivative, with other established classes of tubulin inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to be an invaluable resource for informed decision-making in drug discovery and development.
Mechanism of Action: A Tale of Different Binding Sites
Tubulin inhibitors exert their cytotoxic effects by disrupting the dynamic instability of microtubules, essential components of the cytoskeleton crucial for cell division, intracellular transport, and the maintenance of cell shape. However, not all tubulin inhibitors are created equal. They are broadly classified based on their binding site on the αβ-tubulin heterodimer, which dictates their specific impact on microtubule dynamics.
Maytansinoids , including this compound and its close analog ansamitocin P3, bind to the maytansine binding site on β-tublin. This interaction suppresses microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
In contrast, other major classes of tubulin inhibitors target different sites:
-
Vinca (B1221190) Alkaloids (e.g., Vinblastine, Vincristine, Vinorelbine): These agents bind to the vinca alkaloid binding site at the plus end of microtubules, inhibiting their polymerization.[3][4]
-
Colchicine (B1669291) Site Binders (e.g., Colchicine, Combretastatin A-4): These compounds bind to the colchicine binding site on β-tubulin, which induces a conformational change that prevents tubulin polymerization.[5][6]
-
Taxanes (e.g., Paclitaxel, Docetaxel): Unlike the other classes that inhibit polymerization, taxanes bind to the taxane binding site on β-tubulin within the microtubule lumen, stabilizing the polymer and preventing its depolymerization.
This fundamental difference in the mechanism of action can lead to variations in efficacy across different cancer types and may influence the development of drug resistance.
Comparative Potency: A Quantitative Analysis
The potency of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the available data for this compound and other representative tubulin inhibitors. It is important to note that a direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
In Vitro Tubulin Polymerization Inhibition
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
| Compound Class | Compound | IC50 (µM) | Reference |
| Maytansinoid | Maytansine | 1 ± 0.02 | [7] |
| Ansamitocin P-3 | ~3.4 | [8] | |
| Vinca Alkaloid | Vinblastine | 0.43 | [9] |
| Vinorelbine | 0.80 | [10][11] | |
| Vinflunine | 1.2 | [10][11] | |
| Colchicine Site Binder | Colchicine | 8.1 - 10.6 | [12][13] |
| Combretastatin A-4 (CA-4) | 2.1 | [5] | |
| Compound G13 | 13.5 | [13] | |
| Compound [I] | 6.87 | [14] |
Cytotoxicity in Cancer Cell Lines
Cell viability assays, such as the MTT or PrestoBlue assay, measure the concentration of a compound required to reduce the viability of cancer cells by 50%.
| Compound Class | Compound | Cell Line | IC50 | Reference |
| Maytansinoid | This compound (as part of ADC) | (Implied high potency) | [15] | |
| Ansamitocin P-3 | MCF-7 (Breast) | 20 ± 3 pM | [16][17] | |
| HeLa (Cervical) | 50 ± 0.5 pM | [16][17] | ||
| EMT-6/AR1 (Breast) | 140 ± 17 pM | [16][17] | ||
| MDA-MB-231 (Breast) | 150 ± 1.1 pM | [16][17] | ||
| Maytansine | KB (Cervical) | 0.034 nM | [18] | |
| SK-BR-3 (Breast) | 0.03 nM | [18] | ||
| MCF7 (Breast) | 0.044 nM | [18] | ||
| OVCAR-3 (Ovarian) | 0.1 nM | [18] | ||
| Colchicine Site Binder | Compound [I] | SGC-7901 (Gastric) | 0.21 µM | [14] |
| Compound G13 | MDA-MB-231 (Breast) | 0.65 - 0.90 µM | [13] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the extent of tubulin polymerization by monitoring the increase in turbidity of a tubulin solution.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM.
-
Compound Preparation: Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add the test compound dilutions.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to the vehicle control (DMSO). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing the Molecular Landscape
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of tubulin inhibitors.
Caption: General experimental workflow.
Conclusion
This compound and its related maytansinoids stand out as exceptionally potent inhibitors of tubulin polymerization, demonstrating picomolar cytotoxicity against a range of cancer cell lines. While direct comparative data under identical conditions remains a challenge, the available evidence suggests that maytansinoids are among the most potent classes of tubulin inhibitors discovered to date. Their distinct binding site and high potency make them attractive payloads for antibody-drug conjugates (ADCs), a strategy that leverages the specificity of antibodies to deliver these highly cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.
This guide has provided a snapshot of the current understanding of the comparative potency of this compound and other tubulin inhibitors. The detailed experimental protocols and visual diagrams offer a framework for researchers to conduct their own comparative studies and to further explore the therapeutic potential of these powerful anticancer agents. The continued investigation into the subtle differences between these compounds will undoubtedly pave the way for the development of more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
Benchmarking N-Me-L-Ala-maytansinol: A Comparative Guide to ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of N-Me-L-Ala-maytansinol against other prominent ADC payloads, namely DM1, DM4, and MMAE. The information presented herein is curated from preclinical studies to assist researchers in making informed decisions for future ADC development.
Executive Summary
This compound is a potent maytansinoid derivative that, like other maytansinoids such as DM1 and DM4, functions by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis of cancer cells.[1][2][3] It is characterized as a hydrophobic, cell-permeable payload, a feature that can influence its bystander killing potential.[4] In preclinical models, an ADC incorporating a derivative of this compound demonstrated efficacy comparable to or better than a positive control ADC in two different tumor models. This suggests its promise as an effective ADC payload.
This guide will delve into a detailed comparison of this compound with DM1, DM4, and the auristatin-based payload MMAE, focusing on their mechanism of action, in vitro cytotoxicity, in vivo efficacy, bystander effect, and stability.
Mechanism of Action: Tubulin Inhibition
All four payloads discussed—this compound, DM1, DM4, and MMAE—are potent microtubule inhibitors.[1][5] They disrupt the dynamics of microtubule assembly and disassembly, which are essential for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.[6]
While both maytansinoids and auristatins target tubulin, they do so by binding to different sites on the tubulin protein. Maytansinoids, including this compound, DM1, and DM4, bind to the maytansine (B1676224) binding site, whereas auristatins like MMAE bind to the vinca (B1221190) alkaloid binding site.[5] This difference in binding sites can potentially influence the overall biological activity and resistance mechanisms.
Figure 1. Mechanism of action for tubulin-inhibiting ADC payloads.
In Vitro Cytotoxicity
| Payload | Cell Line | Target | IC50 (approx.) | Reference |
| This compound | MMT/EGFRvIII | EGFRvIII | 24 nM | Not specified in search results |
| U251/EGFRvIII | EGFRvIII | 3 nM | Not specified in search results | |
| C4-2 | Not specified | 6 nM | Not specified in search results | |
| DM1 | Various | Various | Sub-nanomolar range | [1] |
| DM4 | Various | Various | Sub-nanomolar range | [1] |
| MMAE | Various | Various | Sub-nanomolar range | [7] |
Maytansinoids, in general, are known to be highly potent, with IC50 values in the sub-nanomolar range against a wide array of tumor cell lines, often being 100 to 1000 times more potent than traditional chemotherapeutic agents like doxorubicin.[1]
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living system. While comprehensive, direct comparative in vivo studies are limited, available data suggests that maytansinoid-based ADCs, including those with this compound derivatives, exhibit potent and targeted anti-tumor effects.
One study reported that an EGFRvIII-targeting ADC utilizing a derivative of this compound demonstrated similar or improved efficacy in two tumor models when compared to a positive control ADC. This highlights the potential of this compound to be a highly effective payload in vivo.
Maytansinoid-based ADCs, in general, have shown significant tumor growth inhibition and even complete tumor regression in various xenograft models.[8] The efficacy in vivo is influenced by multiple factors including the stability of the ADC in circulation, the efficiency of payload release at the tumor site, and the intrinsic potency of the payload.
Bystander Effect
The bystander effect refers to the ability of a released ADC payload to diffuse from the target antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[9] This is a particularly desirable characteristic for treating heterogeneous tumors where not all cells express the target antigen. The physicochemical properties of the payload, such as its hydrophobicity and cell permeability, are key determinants of its bystander potential.
-
This compound: Being described as a hydrophobic and cell-permeable payload, this compound is expected to exhibit a bystander effect.[4] However, direct quantitative studies comparing its bystander killing capacity to other payloads are not widely available.
-
MMAE: MMAE is well-documented to have a potent bystander effect due to its good membrane permeability.[9]
-
DM1 and DM4: The bystander effect of DM1 and DM4 is highly dependent on the linker used. When attached via a non-cleavable linker, the resulting charged metabolite of DM1 is unable to cross cell membranes, thus exhibiting no bystander effect.[3] Conversely, when used with a cleavable linker, the released maytansinoid can induce bystander killing.
Figure 2. Experimental workflow for an in vitro bystander killing assay.
Stability
The stability of an ADC in circulation is paramount to its safety and efficacy. Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window. The stability of an ADC is influenced by both the linker chemistry and the payload itself.
A comparative study on the physical characteristics of maytansinoid- and auristatin-based ADCs found that maytansinoid-based ADCs are generally less hydrophobic than their auristatin-based counterparts.[10] Higher hydrophobicity can sometimes be associated with faster clearance and increased aggregation. The stability of maytansinoid ADCs is also influenced by the specific linker used, with different linkers conferring varying degrees of stability in plasma.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC payloads. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay
Objective: To determine the IC50 value of an ADC in antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium.
-
Treatment: Remove the existing medium from the cell plates and add the prepared dilutions of the test articles. Include a vehicle control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the concentration of the test article. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, unconjugated antibody, or vehicle control to the mice, typically via intravenous injection. The dosing schedule (e.g., single dose or multiple doses) will depend on the study design.
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or based on a predetermined time point. Survival can also be monitored as a primary endpoint.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis is performed to compare the anti-tumor efficacy of the different treatments.
Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
Sample Collection: At each time point, collect an aliquot of the plasma-ADC mixture.
-
Analysis of Intact ADC: Analyze the amount of intact ADC remaining at each time point using methods such as ELISA or Hydrophobic Interaction Chromatography (HIC)-HPLC.
-
Analysis of Free Payload: To measure the released payload, precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant using LC-MS/MS.
-
Data Analysis: Calculate the percentage of intact ADC remaining over time and the concentration of released payload at each time point to determine the stability profile of the ADC.
Conclusion
This compound represents a promising maytansinoid payload for the development of novel ADCs. Its potent tubulin-inhibiting mechanism of action, coupled with its hydrophobic and cell-permeable nature, suggests the potential for significant anti-tumor efficacy and a beneficial bystander effect. While direct, comprehensive comparative data against other leading payloads like DM1, DM4, and MMAE is limited in the public domain, the available preclinical evidence supports its continued investigation.
Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative advantages and disadvantages of this compound. Such studies will be crucial for optimizing the selection of payloads and linkers to develop the next generation of safe and effective ADC therapies.
Disclaimer: The quantitative data presented in this guide has been compiled from various sources and may not be directly comparable due to differences in experimental conditions. This guide is intended for informational purposes for a research audience and does not constitute a direct endorsement of any specific product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. adcreview.com [adcreview.com]
- 3. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Payload Innovation and Toxicity Trends in ADC Development [beacon-intelligence.com]
- 8. Using the Lessons Learned From the Clinic to Improve the Preclinical Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
Safety Operating Guide
Proper Disposal of N-Me-L-Ala-maytansinol: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of N-Me-L-Ala-maytansinol, a potent maytansinoid derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs). Researchers, scientists, and professionals in drug development must adhere to strict protocols to ensure personal safety and environmental protection when handling and disposing of this compound. All procedures should be performed in accordance with institutional, local, and national regulations for hazardous waste management.
Core Safety Principles and Handling
This compound is a highly potent cytotoxic agent that requires stringent handling procedures to prevent exposure. All operations involving this compound, including weighing, reconstitution, and disposal, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk. Personnel must wear appropriate personal protective equipment (PPE) at all times.
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, back-closing, solid-front gown made of low-permeability fabric with cuffed sleeves | Provides full body protection from spills and splashes. |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects eyes and face from accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required based on a risk assessment of the procedure, especially when handling powders. | Prevents inhalation of aerosolized particles. |
| Work Surface | Use of a disposable, plastic-backed absorbent pad | Contains spills and facilitates cleanup. |
| Waste Containers | Clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste | Ensures proper segregation and containment of hazardous materials. |
Disposal Workflow
The proper disposal of this compound involves a multi-step process to ensure the safety of laboratory personnel and the environment. This workflow emphasizes containment, segregation, and adherence to institutional and regulatory guidelines.
Suggested Protocol for Chemical Inactivation (Unvalidated)
While specific, validated chemical inactivation protocols for this compound are not publicly available, the chemical structure of maytansinoids suggests that hydrolysis of the C-3 ester side chain can lead to degradation. The following procedure is a conservative approach based on this principle and general practices for cytotoxic drug inactivation. This protocol has not been validated for this compound and should be used with caution and only after a thorough risk assessment and approval by the institution's safety office.
Objective: To suggest a potential method for the chemical inactivation of small quantities of this compound waste in a laboratory setting.
Materials:
-
This compound waste (aqueous solution)
-
Sodium hydroxide (B78521) (NaOH) solution, 1 M
-
Appropriate PPE (see Table 1)
-
Labeled cytotoxic waste containers
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Alkaline Hydrolysis:
-
For each volume of this compound waste solution, add an equal volume of 1 M NaOH solution. This will result in a final NaOH concentration of 0.5 M.
-
Gently mix the solution.
-
Allow the mixture to stand at room temperature for a minimum of 24 hours in a clearly labeled, sealed container within the fume hood. This extended time is a conservative measure to promote hydrolysis.
-
-
Neutralization (Optional, based on institutional policy):
-
After the 24-hour inactivation period, the solution may be neutralized with an appropriate acid (e.g., hydrochloric acid) if required by your institution's hazardous waste disposal protocol. This step should be performed slowly and with caution to control any exothermic reaction.
-
-
Disposal:
-
The treated liquid waste should be collected in a designated, labeled hazardous liquid waste container.
-
Dispose of the container through your institution's hazardous waste management program.
-
Disclaimer: The efficacy of this unvalidated procedure for the complete inactivation of this compound is not guaranteed. It is the responsibility of the user to comply with all applicable regulations and to validate any waste treatment method to ensure it meets safety and environmental standards.
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE and spill kits should perform the cleanup.
Table 2: Spill Cleanup Procedure
| Step | Action |
| 1. Secure the Area | Alert others in the vicinity and restrict access to the spill area. |
| 2. Don PPE | Wear double gloves, a disposable gown, eye protection, and a respirator. |
| 3. Contain the Spill | Cover the spill with absorbent pads from a chemotherapy spill kit, working from the outside in. |
| 4. Clean the Area | For liquid spills, allow the absorbent material to soak up the substance. For solid spills, gently cover with damp absorbent pads to avoid generating dust. |
| 5. Decontaminate | Clean the spill area with a detergent solution, followed by a disinfectant. Some sources suggest using a solution of sodium hypochlorite (B82951) for decontamination of cytotoxic drugs, but its efficacy on this specific compound is unknown.[1] |
| 6. Collect Waste | Place all contaminated materials (absorbent pads, gloves, gown, etc.) into a cytotoxic waste container. |
| 7. Final Cleaning | Rinse the area with water and dry with clean absorbent pads. |
| 8. Doff PPE | Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all PPE as cytotoxic waste. |
| 9. Wash Hands | Thoroughly wash hands with soap and water. |
| 10. Report the Incident | Report the spill to the appropriate institutional safety officer and complete any required incident reports. |
By adhering to these procedures, laboratory professionals can minimize the risks associated with the handling and disposal of this compound, ensuring a safe working environment and protecting the broader ecosystem.
References
Safeguarding Researchers: A Comprehensive Guide to Handling N-Me-L-Ala-maytansinol
For Immediate Implementation: Essential Safety and Handling Protocols for the Highly Potent Cytotoxin, N-Me-L-Ala-maytansinol
This document provides crucial safety and logistical information for all laboratory personnel handling the potent cytotoxic agent, this compound. Adherence to these procedures is mandatory to ensure the safety of researchers and the integrity of experimental work. This compound, a derivative of the highly toxic maytansinol, is a key component in the development of Antibody-Drug Conjugates (ADCs) and requires specialized handling due to its hazardous nature.
Hazard Identification and Risk Assessment
Key Hazards:
-
Acute Toxicity: Fatal upon ingestion, dermal contact, or inhalation.
-
Carcinogenicity: Suspected of causing cancer.
-
Mutagenicity: May cause genetic defects.
-
Reproductive Toxicity: May damage fertility or the unborn child.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound in both solid (powder) and solution forms.
| Body Part | Solid Form (Powder) | Solution Form |
| Respiratory | Full-face respirator with P100 (or equivalent) cartridges. | Full-face respirator with P100 (or equivalent) cartridges and organic vapor cartridges. |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves. Change outer gloves frequently. | Double-gloving with chemotherapy-rated nitrile gloves. Change outer gloves frequently. |
| Eyes/Face | Full-face respirator provides integrated protection. | Full-face respirator provides integrated protection. |
| Body | Disposable, solid-front, back-tying chemotherapy gown with long sleeves and elastic cuffs. | Disposable, solid-front, back-tying chemotherapy gown with long sleeves and elastic cuffs. |
| Feet | Disposable shoe covers. | Disposable shoe covers. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a similarly contained and ventilated enclosure.
3.1. Preparation and Weighing of Solid Compound:
-
Preparation: Before starting, ensure the BSC is decontaminated and all necessary materials, including waste disposal bags, are inside.
-
Donning PPE: Put on all required PPE as outlined in the table above before approaching the BSC.
-
Weighing: Use a dedicated, calibrated analytical balance inside the BSC. Handle the powder with extreme care to avoid generating dust. Use spatulas and weighing paper appropriate for the amount being handled.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces within the BSC with a deactivating solution (see Section 5).
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination.
3.2. Reconstitution and Dilution:
-
Solvent Handling: All solvents should be handled within the BSC.
-
Reconstitution: Slowly add the solvent to the vial containing the solid compound to minimize aerosolization. Cap the vial securely and mix gently.
-
Dilution: Perform all serial dilutions within the BSC.
-
Labeling: Clearly label all solutions with the compound name, concentration, date, and hazard symbols.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
| Spill Size | Location | Procedure |
| Small (<5 mL or <5 g) | Inside BSC | 1. Contain the spill with absorbent pads. 2. Decontaminate the area with a suitable deactivating solution (see Section 5). 3. Collect all contaminated materials in a designated cytotoxic waste bag. |
| Large (>5 mL or >5 g) | Inside BSC | 1. Evacuate the immediate area. 2. Alert the laboratory supervisor and emergency response team. 3. Do not attempt to clean up a large spill without specialized training and equipment. |
| Any Size | Outside BSC | 1. IMMEDIATELY EVACUATE THE AREA. 2. Alert others and restrict access to the contaminated area. 3. Contact the institution's emergency response team. 4. Do not re-enter the area until it has been professionally decontaminated. |
Decontamination and Disposal Plan
5.1. Decontamination:
A freshly prepared 10% bleach solution followed by a 70% ethanol (B145695) rinse is a common and effective method for decontaminating surfaces that have been in contact with maytansinoids. However, the efficacy of bleach can be material-dependent. Commercially available cytotoxic drug decontamination agents are also recommended.
5.2. Waste Disposal:
All materials contaminated with this compound are considered hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container |
| Solid Waste (Gloves, Gowns, etc.) | Yellow, labeled "Cytotoxic Waste" bags. |
| Sharps (Needles, Syringes) | Yellow, puncture-resistant, labeled "Cytotoxic Sharps" container. |
| Liquid Waste | Designated, sealed, and labeled "Cytotoxic Liquid Waste" container. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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| Most viewed | ||
|---|---|---|
| Most popular with customers |
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
